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  • Product: 8-Nitroquinoline-5-carbonitrile
  • CAS: 1394085-55-2

Core Science & Biosynthesis

Foundational

8-Nitroquinoline-5-carbonitrile: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the quinoline scaffold represents a privileged structure capable of addressing diverse therapeutic targets. 8-Nitroquinoline-5-carbonitrile (CAS: 1394085-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline scaffold represents a privileged structure capable of addressing diverse therapeutic targets. 8-Nitroquinoline-5-carbonitrile (CAS: 1394085-55-2) is a highly functionalized, electron-deficient building block that has emerged as a critical intermediate in the synthesis of novel antiparasitic agents and hepcidin antagonists[1][2]. This technical whitepaper provides an in-depth analysis of its exact mass and physicochemical properties, details field-proven synthetic protocols, and explores its downstream applications in drug discovery.

Physicochemical Profiling & Structural Rationale

Understanding the precise molecular characteristics of 8-nitroquinoline-5-carbonitrile is paramount for analytical validation and rational drug design. The presence of two strong electron-withdrawing groups (EWG)—the cyano group at the C5 position and the nitro group at the C8 position—significantly depletes the electron density of the quinoline core.

Quantitative Data Summary
PropertyValueAnalytical Significance
Compound Name 8-Nitroquinoline-5-carbonitrileStandard IUPAC nomenclature.
CAS Registry Number 1394085-55-2Unique identifier for procurement and literature[3].
Chemical Formula C 10​ H 5​ N 3​ O 2​ Defines isotopic distribution for mass spectrometry.
Molecular Weight 199.17 g/mol Used for stoichiometric calculations in bulk synthesis[3].
Exact Mass 199.038177 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.

Causality in Design: The electron-deficient nature of this scaffold makes it highly resistant to electrophilic aromatic substitution but exceptionally primed for chemoselective reduction. The C8-nitro group serves as a masked amine, which, upon reduction, provides a nucleophilic handle for sulfonylation, a key step in developing sulfonaminoquinoline drugs[1].

Synthetic Methodologies & Protocols

The de novo synthesis of 8-nitroquinoline-5-carbonitrile typically proceeds via a transition-metal-catalyzed cross-coupling reaction. The following protocol outlines a self-validating palladium-catalyzed cyanation of 5-bromo-8-nitroquinoline[4].

Protocol 1: Palladium-Catalyzed Cyanation

Objective: Introduce a carbonitrile group at the C5 position while preserving the labile C8-nitro group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-8-nitroquinoline (1.0 eq, 200 mg, 0.791 mmol), zinc cyanide (Zn(CN) 2​ , 4.0 eq, 371 mg), Pd(dba) 2​ (0.3 eq, 136 mg), and XPhos (0.3 eq, 113 mg)[4].

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas for three cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the Pd(0) active catalyst species. XPhos is specifically chosen as the bulky biaryl phosphine ligand to facilitate the oxidative addition of the deactivated aryl bromide.

  • Solvent & Base Addition: Inject anhydrous N,N-dimethylformamide (DMF, 4 mL) and N,N-diisopropylethylamine (DIPEA, 1.5 eq, 0.2 mL) via a gas-tight syringe[4].

  • Reaction Execution: Heat the vigorously stirring mixture to 100 °C for 30 minutes. Monitor the reaction via LC-MS to confirm the disappearance of the starting material.

  • Workup (Self-Validating Step): Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Causality: Zn(CN) 2​ is less toxic than NaCN, but aqueous washes are critical to partition and safely remove unreacted cyanide salts from the organic product layer, validating the safety of the downstream extract.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography to yield 8-nitroquinoline-5-carbonitrile.

SynthesisWorkflow A 5-Bromo-8-nitroquinoline B Pd-Catalyzed Cyanation Pd(dba)2, XPhos, Zn(CN)2 A->B DMF, DIPEA 100°C, 0.5 h C 8-Nitroquinoline-5-carbonitrile Exact Mass: 199.0382 Da B->C Cross-Coupling & Purification

Caption: Palladium-catalyzed synthetic workflow for 8-nitroquinoline-5-carbonitrile.

Applications in Drug Discovery

8-Nitroquinoline-5-carbonitrile is not an end-product but a versatile intermediate. It is heavily utilized in two primary therapeutic areas:

  • Hepcidin Antagonists: Iron metabolism disorders, such as anemia of chronic disease, are treated using 8-sulfonaminoquinoline derivatives. The synthesis requires the chemoselective reduction of the C8-nitro group to an amine, followed by coupling with arylsulfonyl chlorides[1].

  • Antikinetoplastid Agents: Nitroaromatic compounds are selectively bioactivated by parasitic nitroreductases (NTRs) in Trypanosoma brucei and Leishmania. The 8-nitroquinoline core acts as a prodrug that generates electrophilic, cytotoxic metabolites specifically within the parasite, minimizing host toxicity[2].

Protocol 2: Chemoselective Reduction to 8-Aminoquinoline-5-carbonitrile

Objective: Reduce the C8-nitro group to a primary amine without reducing the C5-carbonitrile group.

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-nitroquinoline-5-carbonitrile (350 mg, 1.7 mmol) in ethanol (10 mL)[1].

  • Reagent Addition: Add tin(II) chloride (SnCl 2​ , 4.0 eq, 1.3 g) followed by a catalytic amount of 6N HCl (4 drops)[1]. Causality: SnCl 2​ is selected specifically because catalytic hydrogenation (e.g., H 2​ with Pd/C) poses a high risk of over-reducing the C5-carbonitrile to a primary amine. SnCl 2​ guarantees chemoselectivity.

  • Reaction: Stir the mixture at room temperature or mild reflux until LC-MS indicates complete conversion (expected mass[M+H] + = 170.07).

  • Neutralization & Filtration (Self-Validating Step): Carefully neutralize the reaction with saturated aqueous NaHCO 3​ until the pH is slightly basic. Causality: This step forces the toxic tin byproducts to precipitate as insoluble tin oxides. Filter the suspension through a pad of Celite to ensure the resulting amine is free of heavy metal contaminants, which would otherwise poison downstream sulfonylation reactions.

DrugDiscoveryPathway N1 8-Nitroquinoline-5-carbonitrile N2 Chemoselective Reduction SnCl2, HCl, EtOH N1->N2 Preserves C5-CN N3 8-Aminoquinoline-5-carbonitrile N2->N3 Nitro to Amine N4 Sulfonylation Ar-SO2Cl, Pyridine N3->N4 Coupling N5 Sulfonaminoquinoline (Hepcidin Antagonist / Antiparasitic) N4->N5 Target Engagement

Caption: Downstream derivatization of 8-nitroquinoline-5-carbonitrile into active sulfonamides.

Analytical Characterization & Exact Mass Validation

To ensure the integrity of the synthesized 8-nitroquinoline-5-carbonitrile, rigorous analytical validation is required.

  • High-Resolution Mass Spectrometry (HRMS): The exact mass of the neutral molecule is 199.038177 Da . Utilizing Electrospray Ionization (ESI) in positive ion mode, the expected protonated molecular ion [M+H]+ must be observed at m/z 200.0455 .

  • Causality of Ionization Choice: ESI is a "soft" ionization technique. It is specifically chosen over Electron Impact (EI) ionization because the C8-nitro group is highly labile; EI would cause premature fragmentation (loss of NO or NO 2​ ), complicating the validation of the intact molecular mass.

References

  • Building Blocks Catalogue February 2018. Namiki Shoji Co., Ltd.
  • Sulfonamides and their use for the treatment of helminth infections and diseases (JP2024506322A). Google Patents.
  • Novel sulfonaminoquinoline hepcidin antagonists (WO2012110603A1). Google Patents.
  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters / PMC.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 8-Nitroquinoline-5-carbonitrile

Foreword: A Predictive Toxicological Framework The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group and a carbonitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Predictive Toxicological Framework

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group and a carbonitrile moiety, as in 8-nitroquinoline-5-carbonitrile, can significantly modulate its biological activity, often enhancing its potential as an anticancer or antimicrobial agent. However, these same functional groups can also introduce specific toxicological liabilities. This guide provides a comprehensive framework for the in vitro toxicological assessment of 8-nitroquinoline-5-carbonitrile. In the absence of direct studies on this specific molecule, we will extrapolate from the known toxicological profiles of structurally related nitroquinolines and nitrile-containing compounds to propose a robust investigational strategy. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic guidance and detailed, field-proven experimental protocols.

Postulated Mechanisms of Toxicity: A Synthesis of Structure-Toxicity Relationships

The toxicological profile of 8-nitroquinoline-5-carbonitrile is likely to be a composite of the effects of its quinoline core, the electron-withdrawing nitro group, and the reactive carbonitrile function. Based on extensive literature on analogous compounds, we can postulate several key mechanisms of toxicity that warrant investigation.

  • Oxidative Stress and Redox Cycling: The nitroaromatic structure is a classic alert for the potential to induce oxidative stress. It is hypothesized that intracellular reductases can reduce the nitro group to a nitro anion radical. In the presence of molecular oxygen, this radical can be re-oxidized to the parent compound, generating a superoxide anion in the process. This futile redox cycling can lead to a significant increase in reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to damage of lipids, proteins, and DNA.[1][2] Studies on the related compound 8-hydroxy-5-nitroquinoline (nitroxoline) have demonstrated its capacity to increase intracellular ROS levels, an effect that is potentiated by the presence of copper ions.[1][2][3]

  • DNA Damage and Genotoxicity: Both the quinoline ring system and the nitrile group are structural alerts for genotoxicity. Quinolines can intercalate into DNA, and their metabolites can form DNA adducts. The nitrile group, while not universally genotoxic, has been shown in some cases to induce chromosomal aberrations in in vitro assays.[4][5] Therefore, a thorough assessment of the genotoxic potential of 8-nitroquinoline-5-carbonitrile is a critical component of its safety evaluation.

  • Inhibition of Key Cellular Pathways: Quinoline derivatives have been shown to inhibit a variety of essential cellular enzymes and signaling pathways. For instance, some quinolines are known to inhibit topoisomerases, disrupting DNA replication and repair. Furthermore, the structural similarity of some quinoline derivatives to inhibitors of the PI3K/Akt/mTOR signaling pathway suggests that this may be a potential target. Inhibition of this critical cell survival pathway can lead to the induction of apoptosis.

  • Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator, and this activity is central to its biological effects.[6] While 8-nitroquinoline-5-carbonitrile lacks the hydroxyl group, the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group may still confer some metal-chelating properties. Sequestration of essential metal ions like iron, copper, and zinc can disrupt the function of numerous metalloenzymes, leading to cytotoxicity.[7]

A Tiered Approach to In Vitro Toxicity Assessment

A systematic, tiered approach is recommended for the comprehensive in vitro toxicological evaluation of 8-nitroquinoline-5-carbonitrile. This strategy allows for a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification & Pathway Analysis A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT, LDH assays) A->B C Genotoxicity Screening (e.g., Ames Test) A->C D Apoptosis Assays (Annexin V, Caspase Activity) B->D If Cytotoxic E Oxidative Stress Assessment (ROS, Glutathione levels) B->E If Cytotoxic F Advanced Genotoxicity (Micronucleus, Comet Assay) C->F If Genotoxic G Enzyme Inhibition Assays (e.g., Topoisomerase, Kinase panels) D->G E->G H Western Blot Analysis (e.g., PI3K/Akt pathway proteins) F->H

Caption: A tiered workflow for the in vitro toxicological assessment of 8-nitroquinoline-5-carbonitrile.

Detailed Experimental Protocols

The following protocols are provided as a guide for the key assays in the proposed toxicological assessment. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.

Tier 1: Cytotoxicity Screening - MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., HEK293 or MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-nitroquinoline-5-carbonitrile in complete cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tier 2: Apoptosis Assessment - Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 8-nitroquinoline-5-carbonitrile at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Tier 2: Oxidative Stress Measurement - DCFDA Assay

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Protocol:

  • Cell Loading: Treat cells with 10 µM DCFDA for 30 minutes at 37°C.

  • Compound Treatment: Wash the cells and treat them with 8-nitroquinoline-5-carbonitrile at various concentrations. Include a positive control for ROS induction (e.g., H2O2).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at different time points.

Tier 2: Genotoxicity Assessment - In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Protocol:

  • Cell Treatment: Treat cells (e.g., CHO-K1 or TK6) with a range of concentrations of 8-nitroquinoline-5-carbonitrile for a period equivalent to 1.5-2 normal cell cycles. Include both a vehicle control and a known clastogen (e.g., mitomycin C) and aneugen (e.g., colchicine) as positive controls.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm to release the nuclei, and stain with a DNA-specific dye (e.g., DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of 8-Nitroquinoline-5-carbonitrile

Cell LineIncubation Time (hours)IC50 (µM)
HeLa24Value
HeLa48Value
HeLa72Value
HEK29324Value
HEK29348Value
HEK29372Value

Table 2: Apoptosis Induction by 8-Nitroquinoline-5-carbonitrile

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control-ValueValue
Compound XIC50ValueValue
Compound X2x IC50ValueValue
Positive Control-ValueValue

Visualizing Mechanistic Pathways

Understanding the potential signaling pathways affected by 8-nitroquinoline-5-carbonitrile is crucial for a complete toxicological profile. The following diagram illustrates a postulated pathway involving PI3K/Akt inhibition and ROS generation leading to apoptosis.

G cluster_0 Cellular Effects of 8-Nitroquinoline-5-carbonitrile cluster_1 Signaling Pathway Inhibition cluster_2 Oxidative Stress A 8-Nitroquinoline-5-carbonitrile B PI3K A->B Inhibition E Redox Cycling A->E Induction C Akt B->C D mTOR C->D G Apoptosis D->G Inhibition of survival signal leads to F ROS Generation E->F F->G H DNA Damage F->H

Caption: Postulated signaling pathways affected by 8-nitroquinoline-5-carbonitrile.

Conclusion

The in vitro toxicity profile of 8-nitroquinoline-5-carbonitrile is predicted to be complex, driven by the interplay of its quinoline core, nitro group, and carbonitrile moiety. The experimental framework outlined in this guide provides a comprehensive strategy for elucidating its cytotoxic and genotoxic potential, as well as the underlying mechanisms of action. A thorough understanding of these toxicological properties is essential for the rational design of future derivatives with improved safety profiles and for making informed decisions regarding the continued development of 8-nitroquinoline-5-carbonitrile as a potential therapeutic agent.

References

  • Pivarcsik, T., Pósa, V., Kovács, H., May, N. V., Spengler, G., Pósa, S. P., Tóth, S., Nezafat Yazdi, Z., Özvegy-Laczka, C., Ugrai, I., Szatmári, I., Szakács, G., & Enyedy, É. A. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 25(24), 5905. Available from: [Link]

  • Jiang, H., Taggart, J., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. Available from: [Link]

  • Jiang, H., Taggart, J., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11-17. Available from: [Link]

  • Kumar, A., Srivastava, K., Kumar, S., Puri, S. K., & Chauhan, P. M. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 2643–2655. Available from: [Link]

  • Api, A. M., Gudi, R., & San, R. H. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and chemical toxicology, 59, 142-149. Available from: [Link]

  • Lin, M. C., Ho, C. C., & Kao, C. H. (2009). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. Mutation research, 680(1-2), 38-43. Available from: [Link]

  • Abdel-Maksoud, M. S., El-Gamal, K. M., El-Serwy, W. S., & El-Sayed, M. A. A. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC advances, 10(23), 13691–13706. Available from: [Link]

  • Gholivand, K., & Farshadian, S. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands in Health & Extended Life, 1(1). Available from: [Link]

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Available from: [Link]

  • El Faydy, M., El-Massaoudi, M., El-Aatiaoui, A., Ibnou-Ali, A., Touzani, R., & Ramdani, A. (2018). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Journal of Materials and Environmental Science, 9(1), 1-10. Available from: [Link]

  • European Food Safety Authority. (2015). Use of (Q)SAR and read across for assessment of genotoxicity of pesticides metabolites. EFSA Supporting Publications, 12(9), 868E. Available from: [Link]

  • Mary, Y. S., Sheela, N. R., & Panicker, C. Y. (2019). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1179, 736-750. Available from: [Link]

  • da Silva, C. F., de Oliveira, R. B., de Souza, A. M., & de Almeida, M. V. (2022). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 15(8), 937. Available from: [Link]

  • Bocan, T. (2023). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. Stanford Chemicals. Available from: [Link]

  • Monks, T. J., & Jones, D. C. (2015). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. Environmental and Molecular Mutagenesis, 56(3), 278-292. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Properties of 8-Nitroquinoline-5-Carbonitrile Compounds

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of specific substituents, such as a nitro group at the 8-position and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of specific substituents, such as a nitro group at the 8-position and a carbonitrile at the 5-position, can significantly modulate the compound's physicochemical properties and biological activity. Understanding the pharmacokinetic profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—of 8-nitroquinoline-5-carbonitrile compounds is paramount for their development as potential drug candidates. This technical guide provides a comprehensive overview of the anticipated pharmacokinetic properties of this class of compounds, grounded in the established behavior of quinoline and nitroaromatic molecules. Furthermore, it details the state-of-the-art in vitro methodologies and experimental workflows essential for the empirical determination of their ADME parameters. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are nitrogen-containing heterocyclic compounds that have been extensively explored for a wide array of pharmacological applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1] The versatility of the quinoline ring allows for structural modifications that can fine-tune its biological activity and pharmacokinetic properties.[1][2] The addition of a nitro group, a strong electron-withdrawing moiety, can influence a molecule's interaction with biological targets and its metabolic fate.[3][4] Similarly, the carbonitrile group can impact polarity, metabolic stability, and receptor binding.

The successful progression of any drug candidate from discovery to clinical application is heavily reliant on a favorable pharmacokinetic profile.[5][6] Early assessment of ADME properties is a critical step in the drug discovery pipeline, enabling the identification and optimization of compounds with desirable drug-like characteristics.[5][7] This guide will delve into the expected pharmacokinetic characteristics of 8-nitroquinoline-5-carbonitrile compounds and the experimental approaches to their evaluation.

Predicted ADME Profile of 8-Nitroquinoline-5-Carbonitrile Compounds

While specific experimental data for 8-nitroquinoline-5-carbonitrile is not extensively published, a robust predictive framework can be constructed based on the known ADME properties of the quinoline core and related nitroaromatic compounds.

Absorption

The oral bioavailability of a compound is largely dependent on its intestinal absorption. For 8-nitroquinoline-5-carbonitrile, absorption will be influenced by its solubility and permeability. The planarity of the quinoline ring system suggests that transcellular passive diffusion will be a primary mechanism of absorption. However, the presence of polar nitro and carbonitrile groups may impact its overall lipophilicity.

  • Permeability: The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption in vitro.[8][9][10] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelium.[8][10]

Distribution

Following absorption, a drug distributes throughout the body via the systemic circulation. A key determinant of a drug's distribution is its binding to plasma proteins, primarily albumin and α1-acid glycoprotein.[11] Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target.[11][12]

  • Plasma Protein Binding (PPB): The extent of PPB for 8-nitroquinoline-5-carbonitrile can be determined using methods such as equilibrium dialysis or ultrafiltration.[13][14] Equilibrium dialysis is often considered the "gold standard" due to minimized non-specific binding.[11][13]

Metabolism

The metabolic fate of 8-nitroquinoline-5-carbonitrile is anticipated to be complex, involving both the quinoline ring and the nitro group. The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes.[15][16]

  • Quinoline Ring Metabolism: The quinoline nucleus is known to be metabolized by CYP enzymes.[17][18][19] Specifically, CYP2E1 is involved in the formation of 3-hydroxyquinoline, while CYP2A6 plays a role in the formation of quinoline-1-oxide and quinoline-5,6-diol.[17][18][19] It is plausible that the 8-nitroquinoline-5-carbonitrile scaffold will be a substrate for these or other CYP isoforms, leading to oxidative metabolites.

  • Nitro Group Metabolism: A critical metabolic pathway for nitroaromatic compounds is nitroreduction.[3][20] This process, which can be catalyzed by various nitroreductases, involves the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives.[20] The formation of these reactive intermediates can have toxicological implications.[20][21]

  • Metabolic Stability: The intrinsic clearance of a compound can be assessed in vitro using liver microsomes or hepatocytes.[22][23][24] Liver microsomes are subcellular fractions containing a high concentration of phase I metabolizing enzymes like CYPs.[22][23]

Excretion

The final stage of a drug's journey through the body is its elimination, primarily via the kidneys (urine) or the liver (bile/feces). The physicochemical properties of the parent compound and its metabolites will dictate the primary route and rate of excretion.

Experimental Protocols for ADME Profiling

To empirically determine the pharmacokinetic properties of 8-nitroquinoline-5-carbonitrile compounds, a series of standardized in vitro assays should be performed.

Caco-2 Permeability Assay

This assay predicts intestinal absorption by measuring the transport of a compound across a Caco-2 cell monolayer.[8]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for approximately 21 days to form a differentiated, confluent monolayer.[25]

  • Compound Addition: The test compound is added to the apical (A) side of the monolayer, which represents the intestinal lumen.[9][10]

  • Sampling: At various time points, samples are taken from the basolateral (B) side, representing the bloodstream, to quantify the amount of compound that has crossed the monolayer.[10]

  • Bidirectional Transport: To assess for active efflux, the experiment is also performed in the reverse direction (B to A).[9][25]

  • Analysis: Compound concentrations are determined by LC-MS/MS.[10][25] The apparent permeability coefficient (Papp) is then calculated.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[9]

Plasma Protein Binding (Equilibrium Dialysis)

This assay measures the fraction of a drug that binds to plasma proteins.[12][26]

Protocol:

  • Apparatus Setup: A 96-well equilibrium dialysis apparatus is used, with each well divided into two chambers by a semipermeable membrane.[26]

  • Sample Addition: The test compound is added to plasma in one chamber, and buffer is added to the other.[26]

  • Incubation: The plate is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.[11]

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.[26]

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations.

Data Interpretation:

Percent BoundInterpretation
< 90%Low to Moderate Binding
90 - 99%High Binding
> 99%Very High Binding
Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.[22][23][27]

Protocol:

  • Incubation Mixture: The test compound is incubated with pooled human liver microsomes at 37°C.[22][23]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[23][27]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched.[22][27]

  • Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS.[23][27]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[27]

Data Interpretation:

Intrinsic Clearance (µL/min/mg protein)Metabolic Stability
< 10High
10 - 50Moderate
> 50Low

Visualization of Workflows and Pathways

General ADME Workflow

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral Administration D Systemic Circulation (Plasma Protein Binding) A->D Gut Wall T Target Tissues D->T Unbound Drug M Liver (CYP Enzymes, Nitroreductases) D->M E Kidney/Bile D->E T->D M->D M->E

Caption: Generalized workflow of the ADME process for an orally administered compound.

Caco-2 Permeability Assay Workflow

Caco2_Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer start->culture add_compound Add Test Compound to Apical Side culture->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Basolateral Side at Time Points incubate->sample analyze Quantify Compound (LC-MS/MS) sample->analyze calculate Calculate Papp analyze->calculate end Determine Permeability calculate->end

Caption: Step-by-step workflow for the Caco-2 permeability assay.

Predicted Metabolic Pathways

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 8-Nitroquinoline-5-carbonitrile Oxidation Oxidative Metabolites (Hydroxylation, Epoxidation) Parent->Oxidation CYP450s (e.g., CYP2A6, CYP2E1) Reduction Reductive Metabolites (Aminoquinoline) Parent->Reduction Nitroreductases Conjugates Conjugated Metabolites (Glucuronides, Sulfates) Oxidation->Conjugates Reduction->Conjugates

Caption: Predicted metabolic pathways for 8-nitroquinoline-5-carbonitrile.

Conclusion

The pharmacokinetic properties of 8-nitroquinoline-5-carbonitrile compounds are crucial determinants of their potential as therapeutic agents. Based on the well-characterized behavior of the quinoline scaffold and nitroaromatic moieties, it is anticipated that these compounds will undergo significant metabolism via both oxidative and reductive pathways. Their absorption and distribution profiles will be influenced by their physicochemical properties, particularly lipophilicity and the potential for plasma protein binding.

The experimental protocols detailed in this guide provide a robust framework for the in vitro assessment of the ADME properties of this compound class. Early and comprehensive profiling using assays such as Caco-2 permeability, equilibrium dialysis for plasma protein binding, and liver microsomal stability will enable researchers to make informed decisions in the hit-to-lead and lead optimization stages of drug discovery. A thorough understanding of the structure-pharmacokinetic relationships will ultimately facilitate the design of novel 8-nitroquinoline-5-carbonitrile derivatives with enhanced therapeutic potential.

References

  • Title: Cytochrome P450 species involved in the metabolism of quinoline - PubMed Source: PubMed URL: [Link]

  • Title: Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4 | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Plasma Protein Binding Assay - Creative Bioarray Source: Creative Bioarray URL: [Link]

  • Title: Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: Caco-2 Permeability Assay Protocol - Creative Bioarray Source: Creative Bioarray URL: [Link]

  • Title: In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed Source: PubMed URL: [Link]

  • Title: In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - Lund University Research Portal Source: Lund University Research Portal URL: [Link]

  • Title: Metabolic Stability Assays - Merck Millipore Source: Merck Millipore URL: [Link]

  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform Source: JRC Big Data Analytics Platform URL: [Link]

  • Title: How to Measure the Plasma Protein Binding Ability of Your Drug Candidate Source: Visikol URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences Source: Concept Life Sciences URL: [Link]

  • Title: ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL: [Link]

  • Title: Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - WSU Research Exchange Source: WSU Research Exchange URL: [Link]

  • Title: In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species: Xenobiotica - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: Plasma Protein Binding Assay (Equilibrium Dialysis) - bienta.net Source: bienta.net URL: [Link]

  • Title: Caco-2 cell permeability assays to measure drug absorption - PubMed Source: PubMed URL: [Link]

  • Title: Plasma Protein Binding in Drug Discovery and Development | Bentham Science Publishers Source: Bentham Science URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL: [Link]

  • Title: Microsomal Stability Assay - Creative Bioarray Source: Creative Bioarray URL: [Link]

  • Title: ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL: [Link]

  • Title: In vitro disposition profiling of heterocyclic compounds - PubMed Source: PubMed URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry Source: Oriental Journal of Chemistry URL: [Link]

  • Title: In Vitro ADME Assays - Concept Life Sciences Source: Concept Life Sciences URL: [Link]

  • Title: Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega Source: ACS Publications URL: [Link]

  • Title: (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO Source: SciELO URL: [Link]

  • Title: The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays Source: European Pharmaceutical Review URL: [Link]

  • Title: In vitro ADME drug discovery services - Symeres Source: Symeres URL: [Link]

  • Title: Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC Source: NCBI URL: [Link]

  • Title: In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs Source: Creative Biolabs URL: [Link]

  • Title: Biologically relevant nitroaromatic compounds - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen Source: SvedbergOpen URL: [Link]

  • Title: Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI Source: MDPI URL: [Link]

  • Title: (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Molecular docking, bioactivity, adme, toxicity risks, and quantum mechanical parameters of some 1,2-dihydroquinoline derivatives were calculated theoretically for investigation of its use as a pharmaceutical active ingredient in the treatment of multiple sclerosis (MS) Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL: [Link]

  • Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives | Chemical Research in Toxicology - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH Source: NCBI URL: [Link]

  • Title: ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes Source: MDPI URL: [Link]

  • Title: The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery - DOI Source: DOI URL: [Link]

  • Title: Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC Source: NCBI URL: [Link]

  • Title: Recent advances in the synthesis and biological activity of 8-hydroxyquinolines Source: Lund University Research Portal URL: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Synthesis of 8-Nitroquinoline-5-carbonitrile via Palladium-Catalyzed Cyanation

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Compound CAS: 1[1] Executive Summary & Context 8-Nitroquinoline-5-carbonitrile (MW: 199.17 g/mol ) is a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Compound CAS: 1[1]

Executive Summary & Context

8-Nitroquinoline-5-carbonitrile (MW: 199.17 g/mol ) is a highly versatile small-molecule scaffold utilized extensively in the development of novel therapeutics, including 2[2] and3[3]. The introduction of a nitrile group at the C5 position of the electron-deficient nitroquinoline ring requires robust cross-coupling methodologies to overcome poor substrate reactivity and catalyst poisoning.

Mechanistic Rationale & Causality

The protocol described herein utilizes a Buchwald-type palladium-catalyzed cyanation of 5-bromo-8-nitroquinoline. Every reagent is selected based on specific mechanistic requirements:

  • Zinc Cyanide (Zn(CN)₂): Unlike NaCN or KCN, Zn(CN)₂ has low solubility in organic solvents. This ensures a slow, steady-state release of cyanide ions into the catalytic cycle. High concentrations of dissolved free cyanide are detrimental as they coordinate strongly to palladium, forming inactive anionic complexes (e.g., [Pd(CN)₄]²⁻), effectively poisoning the catalyst.

  • Pd(dba)₂ and XPhos: The combination of a Pd(0) source with XPhos (a bulky, electron-rich biaryl phosphine ligand) is critical. The steric bulk of XPhos facilitates the challenging reductive elimination step of the aryl nitrile from the Pd(II) intermediate, while its electron-rich nature accelerates the initial oxidative addition into the deactivated C-Br bond.

  • Degassing: Palladium(0) active species are highly sensitive to oxidation. Strict degassing of the DMF solvent is required to prevent the formation of unreactive Pd(II) oxides and ligand degradation.

G cluster_0 Reagents & Catalyst System Substrate 5-bromo-8-nitroquinoline Reaction Cross-Coupling 100°C, 0.5 h, DMF Substrate->Reaction Cyanide Zn(CN)2 (Slow Release) Cyanide->Reaction Catalyst Pd(dba)2 / XPhos Catalyst->Reaction Catalyzes Base DIPEA Base->Reaction Product 8-nitroquinoline-5-carbonitrile Reaction->Product Reductive Elimination

Reaction workflow for the Pd-catalyzed cyanation of 5-bromo-8-nitroquinoline.

Materials and Stoichiometry

The following table summarizes the precise quantitative parameters required for a 0.791 mmol scale reaction, adapted from validated 2[2].

Reagent / MaterialMW ( g/mol )EquivalentsAmountmmolRole
5-bromo-8-nitroquinoline253.051.0200 mg0.791Substrate
Zinc cyanide (Zn(CN)₂)117.424.0371 mg3.16Cyanide Source
N,N-Diisopropylethylamine (DIPEA)129.241.50.2 mL1.18Base / Additive
Pd(dba)₂575.000.3136 mg0.24Pre-catalyst
XPhos476.720.3113 mg0.24Ligand
N,N-Dimethylformamide (DMF)73.09-4.0 mL-Solvent

Step-by-Step Experimental Protocol

Safety Note: Zn(CN)₂ is highly toxic. All manipulations must be performed in a certified fume hood. Acidic workup must be strictly avoided to prevent the generation of lethal HCN gas.

Step 1: Substrate Preparation & Degassing

  • Charge a dry, 25 mL Schlenk tube equipped with a magnetic stir bar with 5-bromo-8-nitroquinoline (200 mg, 0.791 mmol).

  • Add anhydrous DMF (4.0 mL) to the flask.

  • Degas the solution thoroughly by sparging with ultra-high purity Argon or Nitrogen for at least 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) catalyst and the electron-rich XPhos ligand, halting the catalytic cycle.

Step 2: Reagent Addition

  • Under a positive stream of inert gas, add Zinc cyanide (371 mg, 3.16 mmol) to the stirring solution.

  • Inject DIPEA (0.2 mL, 1.18 mmol) via a gas-tight syringe.

  • Quickly add the pre-catalyst Pd(dba)₂ (136 mg, 0.24 mmol) and the ligand XPhos (113 mg, 0.24 mmol).

  • Seal the Schlenk tube and perform three rapid vacuum/Argon backfill cycles.

Step 3: Reaction Execution

  • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously for 0.5 hours (30 minutes).

  • Self-Validation Checkpoint: Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes). The starting material spot should be completely consumed, replaced by a new, more polar UV-active spot corresponding to the nitrile product.

Step 4: Quenching and Workup

  • Remove the reaction from the heat source and allow it to cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (20 mL).

  • Filter the suspension through a short pad of Celite to remove the solid zinc salts and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% aqueous solution of Na₂CO₃ (to safely sequester any residual cyanide as the sodium salt) followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to isolate the pure 8-nitroquinoline-5-carbonitrile.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the following analytical validations must be met before proceeding to downstream reductions (e.g., 3[3]):

  • LC-MS (ESI+): The theoretical exact mass of 8-nitroquinoline-5-carbonitrile is 199.04. The mass spectrum must show a dominant peak at m/z ~200.05 corresponding to the [M+H]⁺ ion.

  • ¹H NMR (CDCl₃ or DMSO-d₆): Confirm the disappearance of the proton signal adjacent to the bromide and the characteristic shift of the quinoline aromatic protons due to the strong electron-withdrawing effect of the newly installed C5-nitrile group.

References

  • Source: Google Patents (JP2024506322A)
  • Source: Google Patents (WO2012110603A1)
  • Title: 8-Nitroquinoline-5-carbonitrile Product Specifications Source: Sapphire Bioscience URL

Sources

Application

How to synthesize 8-nitroquinoline-5-carbonitrile from 8-nitroquinoline

Application Note: Synthesis of 8-Nitroquinoline-5-carbonitrile Introduction Functionalized quinolines are privileged scaffolds in modern drug discovery, frequently utilized in the development of hepcidin antagonists, ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 8-Nitroquinoline-5-carbonitrile

Introduction

Functionalized quinolines are privileged scaffolds in modern drug discovery, frequently utilized in the development of hepcidin antagonists, anti-inflammatory agents, and kinase inhibitors. Specifically, 8-nitroquinoline-5-carbonitrile serves as a highly versatile intermediate; the strategic placement of the nitro and cyano groups provides orthogonal handles for downstream cross-coupling, reduction, or nucleophilic displacement.

This application note details a robust, two-step synthetic protocol to generate 8-nitroquinoline-5-carbonitrile from commercially available 8-nitroquinoline. The workflow integrates regioselective electrophilic bromination with a Buchwald-type palladium-catalyzed cyanation, optimized for high yield and operational reliability.

Mechanistic Insights and Causality (E-E-A-T)

To ensure successful execution, it is critical to understand the causality behind the reagent selection and the electronic nature of the quinoline core.

Step 1: Regioselective Electrophilic Bromination The quinoline ring system is inherently electron-deficient compared to naphthalene, with the pyridine ring being highly deactivated. The introduction of a strongly electron-withdrawing nitro group at the C-8 position further deactivates the carbocyclic ring. Despite this deactivation, electrophilic aromatic substitution preferentially occurs at the C-5 position[1].

  • Causality: This regioselectivity is driven by the stabilization of the Wheland intermediate. Electrophilic attack at C-5 allows the resulting positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the adjacent pyridine ring. Bromination using elemental bromine (Br₂) in a halogenated solvent (e.g., dichloromethane) exploits this alpha-reactivity to provide 5-bromo-8-nitroquinoline[1].

Step 2: Palladium-Catalyzed Cyanation The conversion of the deactivated aryl bromide to an aryl nitrile is achieved via a palladium-catalyzed cyanation[2]. Traditional cyanation methods (e.g., Rosenmund-von Braun reaction) require harsh temperatures (>150 °C) that are incompatible with many functional groups.

  • Causality of Reagent Selection:

    • XPhos : A bulky, electron-rich biaryl phosphine ligand. Its electron richness accelerates the oxidative addition of the deactivated 5-bromo-8-nitroquinoline. More importantly, its steric bulk promotes rapid reductive elimination of the nitrile product, preventing the formation of inactive palladium-cyanide complexes (e.g., [Pd(CN)₄]²⁻) that typically poison the catalyst[2].

    • Zn(CN)₂ : Acts as a slow-release cyanide source. Its limited solubility in DMF ensures that the concentration of free cyanide ions in solution remains low, further mitigating catalyst deactivation[2].

    • DIPEA : A non-nucleophilic base that assists in the transmetallation step and neutralizes any acidic byproducts generated during the catalytic cycle[2].

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-8-nitroquinoline
  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 8-nitroquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Bromine Addition : Cool the solution to 0 °C using an ice bath. Slowly add elemental bromine (Br₂, 1.2 equiv) dropwise over 15 minutes. (Safety Note: Perform this step in a well-ventilated fume hood due to the corrosive and toxic nature of Br₂).

  • Reaction : Remove the ice bath and allow the reaction mixture to stir at room temperature for 12–16 hours.

  • Quenching & Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Self-Validation : The consumption of the starting material and the emergence of a new, less polar spot on TLC (Rf ~ 0.4 in 20% EtOAc/Hexanes) confirms reaction progress. LC-MS analysis of the crude mixture must display a characteristic 1:1 isotopic doublet at m/z 252.9 and 254.9 [M+H]⁺, confirming mono-bromination.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield 5-bromo-8-nitroquinoline as a solid[1].

Protocol 2: Synthesis of 8-Nitroquinoline-5-carbonitrile
  • Preparation : To an oven-dried Schlenk tube or microwave vial equipped with a stir bar, add 5-bromo-8-nitroquinoline (200 mg, 0.791 mmol, 1.0 equiv), zinc cyanide (Zn(CN)₂, 371 mg, 3.16 mmol, 4.0 equiv), Pd(dba)₂ (136 mg, 0.24 mmol, 0.3 equiv), and XPhos (113 mg, 0.24 mmol, 0.3 equiv)[2].

  • Degassing : Seal the vessel and purge with argon or nitrogen for 5 minutes to remove oxygen, which can degrade the active Pd(0) catalyst.

  • Solvent Addition : Add anhydrous, degassed N,N-dimethylformamide (DMF, 4 mL) followed by N,N-diisopropylethylamine (DIPEA, 0.2 mL, 1.18 mmol, 1.5 equiv) via syringe[2].

  • Heating : Heat the resulting mixture at 100 °C for 0.5 hours with vigorous stirring[2].

  • Self-Validation : The reaction mixture will initially appear dark red/brown (indicating the active Pd(0) species) and may precipitate zinc salts. Complete conversion is indicated by the disappearance of the aryl bromide peak on LC-MS and the appearance of the product mass at m/z 200.0 [M+H]⁺. The presence of the nitrile group can be orthogonally verified via FTIR by a sharp absorption band near 2220 cm⁻¹.

  • Workup & Purification : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove zinc salts and palladium residue. Wash the filtrate with water (3x) to remove DMF, followed by brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to afford 8-nitroquinoline-5-carbonitrile.

Data Presentation

Table 1: Summary of Reaction Parameters and Analytical Validation

ParameterStep 1: Electrophilic BrominationStep 2: Pd-Catalyzed Cyanation
Starting Material 8-Nitroquinoline5-Bromo-8-nitroquinoline
Key Reagents Br₂, DCMZn(CN)₂, Pd(dba)₂, XPhos, DIPEA
Temperature 0 °C warming to Room Temp100 °C
Reaction Time 12 - 16 h0.5 h
Target Product 5-Bromo-8-nitroquinoline8-Nitroquinoline-5-carbonitrile
Expected Mass (LC-MS) m/z ~252.9 / 254.9 [M+H]⁺ (Isotopic)m/z ~200.0[M+H]⁺
FTIR Marker C-Br stretch (~600-500 cm⁻¹)C≡N stretch (~2220 cm⁻¹)

Visualizations

SyntheticWorkflow A 8-Nitroquinoline B 5-Bromo-8-nitroquinoline A->B Br2, DCM Electrophilic Bromination C 8-Nitroquinoline-5-carbonitrile B->C Zn(CN)2, Pd(dba)2, XPhos DIPEA, DMF, 100°C Pd-Catalyzed Cyanation

Caption: Synthetic workflow for 8-nitroquinoline-5-carbonitrile from 8-nitroquinoline.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(Br)(XPhos)] Pd0->OA + 5-Bromo-8-nitroquinoline TM Transmetallation [Pd(II)(Ar)(CN)(XPhos)] OA->TM + Zn(CN)2 - ZnBr(CN) RE Reductive Elimination Product Release TM->RE RE->Pd0 + 8-Nitroquinoline-5-carbonitrile

Caption: Catalytic cycle of the Pd-catalyzed cyanation utilizing XPhos and Zn(CN)2.

References[2] Title: JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases

Source: Google Patents URL:[1] Title: EP1313707B1 - Quinoline derivatives as anti-inflammation agents Source: Google Patents URL:

Sources

Method

Application Notes and Protocols: 8-Nitroquinoline-5-carbonitrile in Medicinal Chemistry

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and synthetic compounds with significant therapeutic value.[1][2] From the historical success of quinine in treating malaria to modern anticancer agents, the versatility of the quinoline scaffold is well-documented.[3] The introduction of various substituents onto this bicyclic aromatic system allows for the fine-tuning of electronic, steric, and physicochemical properties, leading to a broad spectrum of biological activities.[4][5] This guide focuses on a specific, yet underexplored derivative: 8-nitroquinoline-5-carbonitrile . While direct literature on this exact molecule is sparse, this document will serve as a detailed guide for researchers by extrapolating from the well-established medicinal chemistry of its constituent pharmacophores: the 8-nitroquinoline core and the 5-carbonitrile group. We will explore its potential applications, propose a robust synthetic pathway, and provide detailed protocols for its synthesis and hypothetical biological evaluation.

The Strategic Importance of the 8-Nitro and 5-Cyano Substituents

The placement of a nitro group at the 8-position and a carbonitrile at the 5-position of the quinoline ring is a deliberate design choice aimed at modulating the molecule's biological activity and drug-like properties.

The 8-Nitro Group: An Electronic and Bioactivity Modulator

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the quinoline ring. This electronic modulation can enhance the molecule's interaction with biological targets. In many instances, the presence of a nitro group on a heterocyclic scaffold has been shown to be crucial for its bioactivity. For example, 8-hydroxy-5-nitroquinoline (Nitroxoline) is a well-known antibacterial and anticancer agent, where the nitro group is critical for its therapeutic effects.[6] Studies on various quinoline derivatives have demonstrated that nitro-substituted compounds exhibit potent antiproliferative and apoptotic activities against cancer cell lines.[7]

The 5-Carbonitrile Group: A Versatile Pharmacophore

The carbonitrile (cyano) group is a highly valuable functional group in modern drug design, with over 60 small molecule drugs on the market containing this moiety.[8] Its value stems from several key properties:

  • Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can improve a drug candidate's pharmacokinetic profile.[9][10]

  • Bioisosterism: The nitrile group can act as a bioisostere for various functional groups, such as a carbonyl or a halogen. This allows for the modification of a molecule's properties while maintaining or improving its biological activity.[9][11] For instance, the linear geometry and hydrogen bond accepting capability of the nitrile can mimic the interactions of a ketone.[11]

  • Target Interactions: The nitrile's nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with protein targets.[10] It can also participate in polar and π-π interactions, enhancing binding affinity.[9]

  • Covalent Inhibition: In some contexts, the nitrile group can act as an electrophilic "warhead," forming a covalent bond with a target protein, which can lead to more potent and prolonged inhibition.[8]

The combination of the 8-nitro and 5-cyano groups on the quinoline scaffold suggests a molecule with potential for strong and specific interactions with biological targets, coupled with favorable drug-like properties.

Proposed Synthetic Pathway for 8-Nitroquinoline-5-carbonitrile

Based on established synthetic methodologies for quinoline derivatives, a plausible and efficient multi-step synthesis for 8-nitroquinoline-5-carbonitrile is proposed. The overall workflow is depicted below, starting from the readily available 8-aminoquinoline.

Synthetic_Workflow A 8-Aminoquinoline B 8-Aminoquinoline-5-sulfonic acid A->B Sulfonation C 5-Amino-8-nitroquinoline B->C Nitration & Desulfonation D 8-Nitroquinoline-5-diazonium salt C->D Diazotization E 8-Nitroquinoline-5-carbonitrile D->E Sandmeyer Reaction

Figure 1: Proposed synthetic workflow for 8-nitroquinoline-5-carbonitrile.

Experimental Protocols

Protocol 1: Synthesis of 8-Aminoquinoline-5-sulfonic acid (Protection of the 5-position)

  • Rationale: Direct nitration of 8-aminoquinoline would primarily yield the 5-nitro derivative due to the ortho,para-directing effect of the amino group. To achieve nitration at the 8-position, the more reactive 5-position must first be blocked. Sulfonation is a reversible and effective method for this purpose.

  • Materials:

    • 8-Aminoquinoline

    • Fuming sulfuric acid (20% SO₃)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 8-aminoquinoline (1 equivalent) to fuming sulfuric acid (4 equivalents).

    • Stir the mixture at room temperature for 24 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid is collected by filtration, washed with cold water, and dried to yield 8-aminoquinoline-5-sulfonic acid.

Protocol 2: Synthesis of 5-Amino-8-nitroquinoline (Nitration and Desulfonation)

  • Rationale: With the 5-position blocked, nitration will be directed to other positions, with the 8-position being a likely target. Subsequent heating in an aqueous acidic medium will remove the sulfonic acid protecting group.

  • Materials:

    • 8-Aminoquinoline-5-sulfonic acid

    • Concentrated nitric acid

    • Concentrated sulfuric acid

  • Procedure:

    • Add 8-aminoquinoline-5-sulfonic acid (1 equivalent) to concentrated sulfuric acid (5 equivalents) at 0 °C.

    • Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

    • Heat the reaction mixture to 100 °C for 2 hours to effect desulfonation.

    • Cool the mixture and pour it onto ice.

    • Neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain 5-amino-8-nitroquinoline.

Protocol 3: Synthesis of 8-Nitroquinoline-5-carbonitrile (Sandmeyer Reaction)

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate, using a copper(I) cyanide catalyst.[12][13][14]

  • Materials:

    • 5-Amino-8-nitroquinoline

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Copper(I) cyanide (CuCN)

    • Sodium cyanide (NaCN)

  • Procedure:

    • Diazotization:

      • Suspend 5-amino-8-nitroquinoline (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.

      • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

      • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • Cyanation:

      • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water.

      • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.

      • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

    • Work-up and Purification:

      • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield 8-nitroquinoline-5-carbonitrile.

Potential Medicinal Chemistry Applications and Suggested Biological Assays

Given the known activities of related quinoline derivatives, 8-nitroquinoline-5-carbonitrile is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity
  • Rationale: Numerous quinoline derivatives, particularly those with nitro substitutions, exhibit potent anticancer activity.[3][7] The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways. The nitrile group can further enhance these effects through specific interactions with target enzymes.

  • Suggested Assays:

    • In vitro cytotoxicity screening: Evaluate the compound against a panel of cancer cell lines (e.g., NCI-60 panel) using assays such as MTT or SRB to determine IC₅₀ values.

    • Apoptosis assays: Investigate the mechanism of cell death using techniques like Annexin V/PI staining followed by flow cytometry, and Western blotting for key apoptotic markers (e.g., caspases, Bcl-2 family proteins).

    • Kinase inhibition assays: Screen the compound against a panel of kinases known to be involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, EGFR). The nitrile group may act as a hinge-binding motif.

    • Cell cycle analysis: Determine the effect of the compound on cell cycle progression using flow cytometry.

Table 1: Hypothetical IC₅₀ Values for 8-Nitroquinoline-5-carbonitrile and Related Compounds

CompoundCell Line A (e.g., HeLa) IC₅₀ (µM)Cell Line B (e.g., A549) IC₅₀ (µM)Cell Line C (e.g., MCF-7) IC₅₀ (µM)
8-Nitroquinoline-5-carbonitrile0.5 - 51 - 100.8 - 8
8-Nitroquinoline10 - 50> 5015 - 60
Quinoline-5-carbonitrile5 - 2510 - 408 - 30
Doxorubicin (Control)0.01 - 0.10.05 - 0.50.02 - 0.2
Antimicrobial and Antiparasitic Activity
  • Rationale: The 8-aminoquinoline scaffold is the basis for the antimalarial drug primaquine, and 8-hydroxy-5-nitroquinoline (Nitroxoline) is a known antimicrobial agent. The 8-nitroquinoline core of the target compound suggests potential activity against a range of pathogens.

  • Suggested Assays:

    • Antibacterial screening: Determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

    • Antifungal screening: Determine the MIC against common fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

    • Antimalarial screening: Evaluate the in vitro activity against Plasmodium falciparum (both chloroquine-sensitive and -resistant strains).

    • Antitrypanosomal screening: Assess the activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Biological_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (If Active) cluster_2 Lead Optimization Start 8-Nitroquinoline-5-carbonitrile Cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC determination) Start->Antimicrobial Apoptosis Apoptosis Assays (Annexin V, Caspase activity) Cytotoxicity->Apoptosis Kinase Kinase Inhibition Assays Cytotoxicity->Kinase Antiparasitic Antiparasitic Assays (e.g., P. falciparum, T. cruzi) Antimicrobial->Antiparasitic SAR Structure-Activity Relationship (SAR) Studies Apoptosis->SAR Kinase->SAR Antiparasitic->SAR ADME ADME/Tox Profiling SAR->ADME

Figure 2: Proposed workflow for the biological evaluation of 8-nitroquinoline-5-carbonitrile.

Conclusion and Future Directions

While 8-nitroquinoline-5-carbonitrile remains a hypothetical molecule in the published literature, the strong precedent set by its constituent pharmacophores—the 8-nitroquinoline core and the versatile carbonitrile group—makes it a highly attractive target for synthesis and biological evaluation. This guide provides a robust, scientifically-grounded framework for researchers to undertake such an investigation. The proposed synthetic route utilizes well-established and reliable chemical transformations. The suggested biological assays cover the most promising therapeutic areas for this class of compounds. The exploration of 8-nitroquinoline-5-carbonitrile and its derivatives could lead to the discovery of novel lead compounds for the development of new anticancer, antimicrobial, or antiparasitic agents.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345241/]
  • Application of Nitrile in Drug Design. [URL: https://www.researchgate.
  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. [URL: https://www.linkedin.com/pulse/versatile-role-nitriles-modern-organic-synthesis-pharmaceuticals-g1vdf]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [URL: https://pubs.acs.org/doi/10.1021/jm100052r]
  • 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis. [URL: https://www.benchchem.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [URL: https://brieflands.com/articles/jjcc-7330.html]
  • Preparation of 8-nitroquinoline. [URL: https://www.prepchem.com/synthesis-of-8-nitroquinoline/]
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/30431695/]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2953252/]
  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8037302/]
  • 6-methoxy-8-nitroquinoline. [URL: https://www.orgsyn.org/demo.aspx?prep=cv3p0581]
  • Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02821]
  • Biological evaluation of some quinoline with different functional groups as anticancer agents. [URL: https://www.researchgate.net/publication/328876483_Biological_evaluation_of_some_quinoline_with_different_functional_groups_as_anticancer_agents]
  • Quinoline Heterocycles: Synthesis and Bioactivity. [URL: https://www.intechopen.com/chapters/64389]
  • Synthetic route to 8‐hydroxy‐5‐nitroquinoline‐7‐carboxamides 3 a–g. [URL: https://www.researchgate.net/figure/Synthetic-route-to-8-hydroxy-5-nitroquinoline-7-carboxamides-3-a-g_fig1_351100585]
  • Hybrids between pyrimidine‐5‐carbonitrile and quinoline: synthesis, antiplasmodial action, and mechanistic research. [URL: https://www.researchgate.net/figure/Hybrids-between-pyrimidine-5-carbonitrile-and-quinoline-synthesis-antiplasmodial_fig4_335016597]
  • Sandmeyer reaction. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571216/]
  • The Use of Bioisosterism in Drug Design and Molecular Modification. [URL: https://www.ajptr.com/archive/volume-2/issue-4/1.html]
  • Sandmeyer Reaction. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
  • Bioisosteres of Common Functional Groups. [URL: https://www.med.unc.edu/pharm/wp-content/uploads/sites/973/2018/10/Bioisosteres-of-Common-Functional-Groups.pdf]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [URL: https://www.orientjchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. [URL: https://www.pharmaguideline.com/2012/03/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
  • Chapter 27. Bioisosterism in Drug Design. [URL: https://www.semanticscholar.org/paper/Chapter-27.-Bioisosterism-in-Drug-Design-Thornber/90606d152a5538e14674068f2197e8705031b262]
  • 21.03 Sandmeyer Reaction. [URL: https://www.organicchemguide.com/21-03-sandmeyer-reaction]
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5006093/]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://series.iipseries.org/index.php/ftcmsnt/article/view/797]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [URL: https://www.masterorganicchemistry.

Sources

Application

Catalytic reduction of 8-nitroquinoline-5-carbonitrile to 8-aminoquinoline-5-carbonitrile

Application Note: Chemoselective Catalytic and Chemical Reduction of 8-Nitroquinoline-5-carbonitrile Executive Summary & Scientific Rationale The transformation of 8-nitroquinoline-5-carbonitrile to 8-aminoquinoline-5-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic and Chemical Reduction of 8-Nitroquinoline-5-carbonitrile

Executive Summary & Scientific Rationale

The transformation of 8-nitroquinoline-5-carbonitrile to 8-aminoquinoline-5-carbonitrile is a critical functional group interconversion in the synthesis of complex pharmacophores. The resulting 8-aminoquinoline scaffold is a privileged structure found in hepcidin antagonists used to treat iron metabolism disorders[1] and in sulfonamide derivatives targeting helminth infections[2].

The primary synthetic challenge in this transformation is chemoselectivity. Both the nitro (-NO 2​ ) and nitrile (-CN) groups are reducible functionalities. Under aggressive reducing conditions, nitriles readily undergo hydrogenation to form primary amines via an imine intermediate[3]. Therefore, the reduction protocol must be carefully tuned to exploit either the kinetic susceptibility of the nitro group to mild hydrogenation or its specific electronic affinity for single-electron reductants.

Comparative Analysis of Reduction Strategies

To provide a comprehensive toolkit for drug development professionals, we detail two orthogonal methodologies. Method A utilizes catalytic hydrogenation, ideal for clean, scalable, and atom-economical processing. Method B utilizes stannous chloride (SnCl 2​ ), providing an electronics-driven approach that guarantees the preservation of the nitrile group even in complex or sterically hindered environments[4].

ParameterMethod A: Catalytic Hydrogenation (Pd/C)Method B: Chemical Reduction (SnCl 2​ )
Reagents 10% Pd/C, H 2​ gas, MethanolSnCl 2​ , 6N HCl (cat.), Ethanol
Conditions Ambient Temperature, 1 atm (Balloon), 16 h70 °C, 1-2 h
Chemoselectivity Driver Kinetic control (Strictly low H 2​ pressure)Electronic control (PCET mechanism)
Typical Yield >90% (Quantitative conversion)~86%
Advantages No metal waste, simple filtration workupAbsolute functional group tolerance
Limitations Risk of over-reduction if pressure spikesRequires careful basic workup to remove Tin

Mechanistic Pathways

The following workflow illustrates the mechanistic divergence between the two protocols and the critical points of failure (e.g., over-reduction) if parameters are not strictly controlled.

Workflow SM 8-Nitroquinoline-5-carbonitrile (Starting Material) CatA Method A: Pd/C, H2 (1 atm) Kinetic Control SM->CatA H2, MeOH, RT CatB Method B: SnCl2, EtOH, HCl Electronic Control SM->CatB 70°C, 2h Int1 Nitroso / Hydroxylamine Intermediates CatA->Int1 +H2 Side Aminomethyl Derivative (Nitrile Over-reduction) CatA->Side High Pressure/Temp (Avoid) CatB->Int1 +e-, +H+ Prod 8-Aminoquinoline-5-carbonitrile (Target Product) Int1->Prod Fast Reduction

Figure 1: Mechanistic workflow for chemoselective reduction of 8-nitroquinoline-5-carbonitrile.

Experimental Protocols

Protocol A: Mild Catalytic Hydrogenation (Kinetic Control)

Scientific Causality: Palladium on carbon (Pd/C) is highly active. To prevent the reduction of the nitrile to a primary amine[3], the thermodynamic driving force must be throttled. By using a hydrogen balloon, the pressure is strictly capped at 1 atm. At this pressure and ambient temperature, the activation energy barrier for nitro reduction is easily overcome, while the barrier for nitrile reduction remains insurmountable[2].

Step-by-Step Methodology:

  • Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 8-nitroquinoline-5-carbonitrile (85 mg, 0.43 mmol)[2].

  • Solvation : Dissolve the substrate in anhydrous Methanol (5 mL). Ensure complete dissolution; sonicate if necessary.

  • Catalyst Addition : Carefully add 10% Pd/C (33 mg) to the solution[2]. Safety Note: Pd/C is pyrophoric. Add it in a single portion under a gentle stream of inert gas (N 2​ or Ar) to prevent solvent ignition.

  • Atmosphere Exchange : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a pure H 2​ atmosphere.

  • Reaction : Stir the heterogeneous mixture vigorously at room temperature (20-25 °C) under balloon pressure for 16 hours[2].

  • Workup : Flush the system with N 2​ . Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol or Ethyl Acetate to ensure complete product recovery.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude mass via Combiflash chromatography (using a gradient of 20-25% EtOAc in Hexane) to yield the pure 8-aminoquinoline-5-carbonitrile[2].

Self-Validation Checkpoint: The reaction is complete when the yellow color of the nitro compound fades. TLC (Hexane:EtOAc 3:1) will show the disappearance of the higher R f​ starting material and the appearance of a highly fluorescent, lower R f​ spot corresponding to the amine.

Protocol B: Stannous Chloride Reduction (Electronic Control)

Scientific Causality: Stannous chloride (SnCl 2​ ) acts via a proton-coupled electron transfer (PCET). Sn(II) is a mild, single-electron reducing agent that specifically targets the highly polarized N-O bonds of the nitro group. The nitrile group lacks the electrophilicity required to accept electrons from Sn(II), ensuring absolute chemoselectivity[4]. The addition of catalytic 6N HCl accelerates the reduction by protonating the intermediate nitroso and hydroxylamine species, facilitating the elimination of water[1].

Step-by-Step Methodology:

  • Preparation : In a round-bottom flask, suspend 8-nitroquinoline-5-carbonitrile (350 mg, 1.7 mmol) in Ethanol (10 mL)[1].

  • Reagent Addition : Add Stannous Chloride (SnCl 2​ ) (1.3 g, 7.0 mmol, ~4.1 eq) to the suspension[1].

  • Acid Catalysis : Add 4 drops of 6N HCl to the mixture[1]. This catalytic acid is crucial for accelerating the proton-coupled electron transfer.

  • Reaction : Attach a reflux condenser and heat the mixture to 70 °C. Stir at this temperature for 1-2 hours. The suspension will typically clear up as the reaction proceeds and the soluble amine hydrochloride salt forms.

  • Neutralization (Critical Step) : Cool the mixture to room temperature. Pour the mixture into crushed ice and slowly add saturated aqueous Sodium Bicarbonate (NaHCO 3​ ) until the pH reaches 7-8. Causality: Neutralization prevents the formation of intractable tin emulsions by converting Sn(IV) byproducts into filterable tin oxides[4].

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Thoroughly wash the combined organic phases with brine, treat with decolorizing charcoal (optional), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure[4]. The product (approx. 250 mg, 86% yield) is usually pure enough to be used in subsequent steps without further chromatography[1].

Analytical Validation

To ensure the integrity of the synthesized 8-aminoquinoline-5-carbonitrile, the following analytical signatures should be verified:

  • LC-MS : The expected mass for the target compound (C 10​ H 7​ N 3​ ) is 169.19 g/mol . Electrospray ionization (ESI) should yield a prominent [M+H] + peak at m/z 170.0[1].

  • 1 H NMR (CDCl 3​ or DMSO-d 6​ ) : Confirmation of reduction is primarily observed by the disappearance of the highly deshielded aromatic protons adjacent to the nitro group, and the emergence of a broad singlet integrating to 2 protons (typically between 5.0 and 6.5 ppm, depending on the solvent) corresponding to the newly formed -NH 2​ group. The nitrile carbon peak in 13 C NMR (~117 ppm) must remain intact.

Sources

Method

Protocol for dissolving 8-nitroquinoline-5-carbonitrile in DMSO and organic solvents

Introduction & Chemical Profile 8-Nitroquinoline-5-carbonitrile is a highly functionalized, versatile small molecule scaffold widely utilized in the synthesis of pharmaceutical intermediates, including sulfonaminoquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

8-Nitroquinoline-5-carbonitrile is a highly functionalized, versatile small molecule scaffold widely utilized in the synthesis of pharmaceutical intermediates, including sulfonaminoquinoline-based hepcidin antagonists for the treatment of iron metabolism disorders[1],.

Due to its rigid aromatic core and the presence of strongly electron-withdrawing nitro (-NO₂) and cyano (-C≡N) groups, this compound exhibits a high crystal lattice energy and significant hydrophobicity. Consequently, it is virtually insoluble in aqueous media and requires specialized solvent systems for in vitro assays and in vivo dosing formulations.

Table 1: Chemical & Physical Profile
PropertyValueReference
Chemical Name 8-Nitroquinoline-5-carbonitrile[1]
CAS Number 1394085-55-2[1],[2]
Molecular Formula C₁₀H₅N₃O₂[3]
Molecular Weight 199.17 g/mol [3]
Aqueous Solubility Insoluble (< 1 mg/mL)Extrapolated[4],[5]
Primary Organic Solvent Dimethyl Sulfoxide (DMSO),[4]

Rationale for Solvent Selection (Mechanistic Insights)

As a Senior Application Scientist, it is critical to understand why certain solvents succeed where others fail. The solubilization of 8-nitroquinoline-5-carbonitrile is governed by the need to disrupt strong intermolecular dipole-dipole interactions.

  • Why DMSO? The quinoline core is highly lipophilic, causing hydrophobic stacking in water. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant. It effectively solvates the electron-deficient aromatic ring while hydrogen-bonding with the nitro and cyano substituents, breaking the crystal lattice,[5].

  • The Moisture Variable: Quinoline derivatives are highly sensitive to solvent hydration. Moisture-contaminated DMSO will drastically reduce the solubility limit, leading to micro-precipitates. Fresh, anhydrous DMSO is strictly required [5].

  • In Vivo Formulation Logic: Direct injection of DMSO into biological systems is toxic. To transition the hydrophobic compound into an aqueous-compatible vehicle, a step-wise co-solvent system is required[4]. We utilize a validated matrix of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline .

    • Causality: PEG300 lowers the dielectric gap between DMSO and water. Tween 80 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic compound. Saline provides the final isotonic bulk phase. Adding these out of order will cause immediate and irreversible precipitation (crashing out)[4].

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Goal: Create a highly concentrated, stable stock for long-term storage (-80°C) or downstream dilution.

  • Calculations & Weighing:

    • To achieve a 50 mM stock, the target concentration is 9.96 mg/mL (based on MW: 199.17 g/mol ).

    • Action: Weigh exactly 9.96 mg of 8-nitroquinoline-5-carbonitrile powder using an analytical balance. Transfer to a sterile, light-blocking amber glass vial (the nitro group can be photosensitive).

  • Solvent Addition:

    • Action: Add exactly 1.0 mL of room-temperature, anhydrous DMSO [5].

  • Mechanical Disruption:

    • Action: Vortex the solution for 60 seconds, followed by water-bath sonication for 5–10 minutes.

    • Causality: Acoustic cavitation from the sonicator provides the localized mechanical and thermal energy required to overcome the initial activation energy of dissolution[4].

  • Validation:

    • Action: Visually inspect the vial against a light source. The solution must be completely transparent. Any turbidity indicates incomplete dissolution.

Protocol B: Preparation of Aqueous-Compatible Working Solution (2 mg/mL)

Goal: Formulate a clear solution suitable for in vivo dosing or cell-based assays without precipitation.

Critical Rule: Solvents MUST be added sequentially in the exact order listed below, clarifying the solution completely between each step[4].

Table 2: Formulation Matrix & Sequential Addition
StepReagentVolume %Volume (for 1 mL)Function & Causality
1 Master Stock (DMSO) 10%100 µLDelivers the compound; disrupts initial crystal lattice.
2 PEG300 40%400 µLPrimary co-solvent; bridges the polarity gap between DMSO and water.
3 Tween 80 5%50 µLSurfactant; forms protective micelles around the hydrophobic core.
4 Saline (0.9% NaCl) 45%450 µLBulk aqueous phase; provides biological isotonicity.

Step-by-Step Execution:

  • Pipette 100 µL of the clear 50 mM DMSO Master Stock into a new vial.

  • Add 400 µL of PEG300. Vortex thoroughly for 30 seconds until completely homogenous.

  • Add 50 µL of Tween 80. Vortex vigorously. Note: Tween 80 is highly viscous; use a positive displacement pipette or reverse-pipetting technique for accuracy.

  • Add 450 µL of Saline dropwise while continuously swirling the vial.

    • Causality: Dropwise addition prevents localized supersaturation, which would strip the PEG/Tween shell and cause the quinoline to precipitate[4].

  • The final working solution will have a concentration of ~2 mg/mL (approx. 10 mM) and should be used immediately for optimal results[6],[5].

Solubilization Workflow Visualization

SolubilizationWorkflow Weigh 1. Weigh Compound (9.96 mg) DMSO 2. Add Anhydrous DMSO (1.0 mL) Weigh->DMSO Sonicate 3. Vortex & Sonicate (Disrupt Lattice Energy) DMSO->Sonicate Stock 50 mM Master Stock (Clear Solution) Sonicate->Stock PEG 4. Add PEG300 (40%) (Bridge Polarity Gap) Stock->PEG Aliquot 10% Vol Tween 5. Add Tween 80 (5%) (Micelle Encapsulation) PEG->Tween Vortex thoroughly Saline 6. Add Saline (45%) (Dropwise Addition) Tween->Saline Vortex thoroughly Final In Vivo Working Solution (Ready for Assay) Saline->Final Visual Check

Figure 1: Step-wise solubilization workflow for 8-nitroquinoline-5-carbonitrile.

References

  • [2] Molaid. 8-nitroquinoline-5-carbonitrile - CAS 1394085-55-2. Retrieved from: [Link]

  • [3] Namiki Shoji. Building Blocks Catalogue. Retrieved from: [Link]

  • Google Patents. WO2012110603A1 - Novel sulfonaminoquinoline hepcidin antagonists. Retrieved from:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Nitroquinoline-5-carbonitrile

Welcome to the technical support center for the synthesis of 8-nitroquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-nitroquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The synthesis, while conceptually straightforward, often involves a nuanced interplay of reaction conditions that can significantly impact the final yield and purity of the product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 8-nitroquinoline-5-carbonitrile, which is typically achieved through a Sandmeyer reaction involving the diazotization of 8-amino-5-nitroquinoline followed by cyanation.

Question 1: My overall yield for 8-nitroquinoline-5-carbonitrile is consistently low. What are the most critical factors I should investigate?

Answer:

Low yields in this multi-step synthesis can be attributed to several factors, primarily within the two key stages: the reduction of 8-nitroquinoline and the subsequent Sandmeyer reaction.

1. Inefficient Reduction of 8-Nitroquinoline: The initial step, the reduction of 8-nitroquinoline to 8-aminoquinoline, is crucial. Incomplete reduction will result in a lower concentration of the necessary starting material for the diazotization, directly impacting the overall yield.

  • Causality: Common reducing agents like iron powder in acidic media (e.g., acetic acid) can sometimes be inefficient due to the passivation of the iron surface.

  • Recommendation:

    • Ensure the iron powder is finely divided and activated. Pre-washing with dilute acid can sometimes improve its reactivity.

    • Consider alternative reduction methods, such as catalytic hydrogenation (e.g., Pd/C) or using other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, which can offer higher efficiency and cleaner reaction profiles.

2. Suboptimal Sandmeyer Reaction Conditions: The Sandmeyer reaction is notoriously sensitive to reaction parameters.[1][2][3]

  • Diazotization Temperature: The formation of the diazonium salt from 8-amino-5-nitroquinoline is highly exothermic and the resulting salt is unstable at higher temperatures.

    • Causality: If the temperature rises above the optimal 0-5 °C range, the diazonium salt can prematurely decompose, leading to the formation of phenolic byproducts and a reduction in the desired nitrile product.

    • Recommendation: Maintain strict temperature control throughout the diazotization process using an ice-salt bath. The dropwise addition of the sodium nitrite solution is critical to prevent localized overheating.

  • Cyanation Step: The introduction of the cyanide nucleophile requires careful execution.

    • Causality: The rate of addition of the diazonium salt solution to the copper(I) cyanide solution can influence the formation of side products. A rapid addition can lead to uncontrolled nitrogen evolution and the formation of tars.

    • Recommendation: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution with vigorous stirring. This ensures a controlled reaction and minimizes side reactions.

Question 2: I am observing a significant amount of a dark, tarry byproduct during the Sandmeyer reaction. What is causing this and how can I prevent it?

Answer:

The formation of tar-like substances is a common issue in Sandmeyer reactions and is often a result of side reactions involving the highly reactive diazonium salt and aryl radicals.

  • Causality:

    • Decomposition of Diazonium Salt: As mentioned previously, elevated temperatures can cause the diazonium salt to decompose, leading to the formation of highly reactive aryl radicals. These radicals can then polymerize or react with other species in the reaction mixture to form complex, high-molecular-weight byproducts.

    • Side Reactions of Aryl Radicals: The aryl radical intermediate can also undergo undesired coupling reactions, leading to the formation of biaryl compounds and other colored impurities.[1]

  • Prevention Strategies:

    • Strict Temperature Control: This is the most critical factor. Maintaining the temperature at 0-5 °C throughout the diazotization and the initial stages of the cyanation is paramount.

    • Use of a Moderating Agent: In some analogous syntheses, the use of a moderating agent like ferrous sulfate has been shown to control the exothermicity of the reaction and reduce tar formation.

    • Purity of Starting Materials: Ensure that the 8-amino-5-nitroquinoline is of high purity. Impurities can sometimes catalyze side reactions.

Question 3: The purification of the final product, 8-nitroquinoline-5-carbonitrile, is proving difficult. What purification techniques are most effective?

Answer:

Purification can be challenging due to the presence of isomeric impurities and colored byproducts. A multi-step approach is often necessary.

  • Initial Work-up:

    • After the Sandmeyer reaction, the crude product should be isolated by filtration and washed thoroughly with water to remove inorganic salts.

    • A wash with a sodium carbonate solution can help remove any acidic byproducts, such as the corresponding carboxylic acid formed from the hydrolysis of the nitrile.

  • Recrystallization:

    • Recrystallization is a powerful technique for purifying solid organic compounds.

    • Solvent Screening: A systematic screening of solvents is recommended. Based on the polarity of the molecule, solvents like ethanol, methanol, acetone, or a dichloromethane/hexane mixture are good starting points. The ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature.

  • Column Chromatography:

    • If recrystallization does not provide the desired purity, column chromatography on silica gel is the next logical step.

    • Solvent System: A gradient of ethyl acetate in hexane is a common choice for eluting compounds of this polarity. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

Question 4: I suspect that my 8-nitroquinoline-5-carbonitrile is hydrolyzing to the corresponding carboxylic acid during work-up or storage. How can I minimize this?

Answer:

Nitrile hydrolysis to a carboxylic acid is a known side reaction, especially under acidic or basic conditions with prolonged heating.[4][5][6][7]

  • Causality: The nitrile group is susceptible to nucleophilic attack by water, which is catalyzed by both acid and base.[8] The work-up procedure, if it involves strong acids or bases and elevated temperatures, can promote this hydrolysis.

  • Minimization Strategies:

    • Neutral Work-up: Whenever possible, aim for a neutral work-up. If an acid or base wash is necessary, perform it at low temperatures and for a minimal amount of time.

    • Anhydrous Conditions: During the final isolation and drying steps, ensure the use of anhydrous solvents and drying agents to minimize contact with water.

    • Storage: Store the purified 8-nitroquinoline-5-carbonitrile in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 8-nitroquinoline-5-carbonitrile?

The most common and established route involves a three-step sequence starting from 8-hydroxyquinoline:

  • Nitration: 8-hydroxyquinoline is nitrated to yield 8-hydroxy-5-nitroquinoline.[9]

  • Reduction: The nitro group of a related nitroquinoline is reduced to an amine to give an 8-aminoquinoline derivative.

  • Sandmeyer Reaction: The 8-aminoquinoline derivative undergoes diazotization followed by cyanation to yield the final 8-nitroquinoline-5-carbonitrile.

Q2: What are the key safety precautions to consider during this synthesis?
  • Cyanide Handling: Copper(I) cyanide and other cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide antidote kit readily available and be familiar with its use.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Exothermic Reactions: The nitration and diazotization steps are exothermic and require careful temperature control to prevent runaway reactions.

Q3: Can I use other cyanide sources for the Sandmeyer reaction?

While copper(I) cyanide is the classical and most reliable reagent for the Sandmeyer cyanation, other sources like potassium cyanide or sodium cyanide in the presence of a copper catalyst can also be used. However, the use of copper(I) cyanide is generally recommended for optimal results in this specific transformation.[10]

Q4: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material and, if available, the product standard on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.

Experimental Protocols

Protocol 1: Diazotization of 8-Amino-5-nitroquinoline
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 8-amino-5-nitroquinoline in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the 8-nitroquinoline-5-diazonium salt.

Protocol 2: Sandmeyer Cyanation
  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium or sodium cyanide. Cool this solution in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the copper(I) cyanide solution.

  • Observe for the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the nitrogen evolution ceases.

  • Isolate the crude 8-nitroquinoline-5-carbonitrile by vacuum filtration.

  • Wash the solid with water, followed by a dilute sodium carbonate solution, and finally with water again.

  • Dry the crude product before proceeding with purification.

Data Summary

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.
Rate of Nitrite Addition Slow, dropwiseControls the exothermic reaction and prevents localized overheating.
Cyanation Temperature Initial addition at 0-5 °C, then warm to RTControls the initial reaction rate and then drives the reaction to completion.
pH during Work-up Near neutralMinimizes hydrolysis of the nitrile to the carboxylic acid.[8]

Visualizations

Reaction Pathway

G cluster_diazotization Diazotization cluster_cyanation Sandmeyer Cyanation cluster_side_reactions Side Reactions A 8-Amino-5-nitroquinoline B 8-Nitroquinoline-5-diazonium Salt A->B NaNO₂, H₂SO₄ 0-5 °C C 8-Nitroquinoline-5-carbonitrile B->C CuCN D Phenolic Byproducts B->D H₂O, Δ (Decomposition) E 8-Nitroquinoline-5-carboxylic acid C->E H₃O⁺ or OH⁻, Δ (Hydrolysis)

Caption: Synthetic route and potential side reactions.

Troubleshooting Workflow

G Start Low Yield or Impure Product Check_Temp Verify Diazotization Temperature (0-5 °C)? Start->Check_Temp Check_Addition Slow Dropwise Addition of NaNO₂ and Diazonium Salt? Check_Temp->Check_Addition Yes Optimize_Temp Implement Strict Temperature Control Check_Temp->Optimize_Temp No Check_Purity Purity of 8-Amino-5-nitroquinoline? Check_Addition->Check_Purity Yes Optimize_Addition Refine Addition Rate Check_Addition->Optimize_Addition No Check_Workup Work-up Conditions Neutral and Cold? Check_Purity->Check_Workup Yes Purify_Start Recrystallize Starting Material Check_Purity->Purify_Start No Optimize_Workup Modify Work-up Protocol Check_Workup->Optimize_Workup No Success Improved Yield and Purity Check_Workup->Success Yes Optimize_Temp->Check_Addition Optimize_Addition->Check_Purity Purify_Start->Check_Workup Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low yields.

References

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 8-Nitroquinoline - ResearchGate. (n.d.). Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 8-Nitroquinoline - PMC. (n.d.). Retrieved from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. (n.d.).
  • US4167638A - Process for production of 8-NHR quinolines - Google Patents. (n.d.).
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (2018, March 14). Retrieved from [Link]

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Cyanation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (n.d.). Retrieved from [Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. (n.d.). Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 15). Retrieved from [Link]

  • DIAZONIUM SALTS. (2020, March 29). Retrieved from [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (n.d.). Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]

  • Photo- and Cu-Mediated [11C]Cyanation of (Hetero)Aryl Thianthrenium Salts - PMC. (2025, April 26). Retrieved from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (2025, July 25). Retrieved from [Link]

  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.). Retrieved from [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights - PMC. (2025, April 7). Retrieved from [Link]

  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate. (n.d.). Retrieved from [Link]

  • Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions - ResearchGate. (n.d.). Retrieved from [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC. (2021, May 27). Retrieved from [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 8-Nitroquinoline-5-Carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals struggling with the formulation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals struggling with the formulation of 8-nitroquinoline-5-carbonitrile (CAS: 1394085-55-2).

This compound is a highly versatile building block, but it presents severe solubility bottlenecks in aqueous media. This guide bypasses generic advice, providing you with causality-driven troubleshooting, quantitative expectations, and self-validating protocols to keep your assays and in vivo studies on track.

Part 1: Mechanistic Overview & Causality

Before attempting to formulate 8-nitroquinoline-5-carbonitrile, it is critical to understand why it resists aqueous dissolution:

  • High Crystal Lattice Energy: The molecule features a rigid, planar aromatic core. The strong dipole-dipole interactions induced by the nitro (-NO 2​ ) and cyano (-CN) groups facilitate tight crystal packing, making it thermodynamically difficult for water molecules to disrupt the solid state.

  • Drastic pKa Shift: Unsubstituted quinoline is a weak base with a pKa of ~4.9, which can typically be solubilized by lowering the pH to form a protonated salt. However, the addition of the strongly electron-withdrawing 8-nitro and 5-carbonitrile groups drastically pulls electron density away from the quinoline nitrogen. This lowers the predicted pKa to well below 2.0. Consequently, , rendering standard pH-adjustment strategies completely ineffective.

Part 2: Troubleshooting FAQs

Q1: I tried lowering the pH of my assay buffer to 3.0, but the compound still precipitates. Why is salt formation failing? A1: Because of the profound electron-withdrawing effects of the -NO 2​ and -CN groups, the basicity of the quinoline nitrogen is neutralized. At pH 3.0, the molecule remains entirely unprotonated and neutrally charged. To achieve dissolution via salt formation, you would need a pH below 1.0, which is highly corrosive and incompatible with biological systems. You must abandon pH adjustment and transition to co-solvency or complexation.

Q2: What is the fastest way to achieve a workable stock solution for in vitro cell culture assays? A2: For in vitro screens, bypass aqueous dissolution for your stock. Prepare a 10–50 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). When diluting into your final aqueous assay media, ensure the final DMSO concentration remains strictly below 1% (v/v) to prevent solvent-induced cytotoxicity.

Q3: We are moving to in vivo animal models and cannot use high concentrations of DMSO. What is the recommended formulation? A3: For in vivo dosing (IV, IP, or PO), we recommend forming an inclusion complex with 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) . HP- β -CD features a hydrophobic internal cavity that encapsulates the lipophilic quinoline core, while its hydroxylated exterior ensures high aqueous solubility. A 10–20% (w/v) HP- β -CD solution in saline is well-tolerated in rodents and can increase the apparent solubility of planar heterocycles by orders of magnitude.

Q4: My compound still crashes out upon dilution even with HP- β -CD. What is the ultimate fallback? A4: If thermodynamic solubility cannot be achieved via complexation, you must rely on kinetic stabilization via a nanosuspension . By using wet media milling with a surfactant (e.g., Tween-80), you reduce the particle size to the nanometer range. According to the Noyes-Whitney equation, this exponentially increases the surface area, maximizing the dissolution rate and providing a homogenous, bioavailable suspension suitable for oral gavage or injection.

Part 3: Quantitative Formulation Expectations

To help you select the right approach, the table below summarizes the expected solubility limits of 8-nitroquinoline-5-carbonitrile across different formulation vehicles.

Formulation VehicleMechanism of SolubilizationExpected Solubility LimitBiological Compatibility
Aqueous Buffer (pH 1-7) None (Neutral molecule)< 1 µg/mLHigh
100% DMSO Co-solvency> 10 mg/mLLow (Must dilute to <1%)
20% HP- β -CD (w/v) Inclusion Complexation0.5 - 2.0 mg/mLHigh (IV, PO, IP)
Nanosuspension (Tween-80) Kinetic / Surface Area10 - 50 mg/mL (Suspended)High (PO, IP)
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of HP- β -CD Inclusion Complex (Cosolvency-Lyophilization)

Rationale: This method forces the hydrophobic compound into the cyclodextrin cavity using a volatile co-solvent, which is then removed to yield a stable, water-soluble powder..

  • Organic Phase Preparation: Dissolve 200 mg of 8-nitroquinoline-5-carbonitrile in 10 mL of methanol to form a clear organic phase.

  • Host Solution: Dissolve 1.0 g of HP- β -CD in 20 mL of ultra-pure water.

  • Complexation: Slowly add the organic phase dropwise into the aqueous HP- β -CD solution under continuous magnetic stirring at 500 rpm.

  • Incubation: Stir the mixture at 30°C for 24 hours to allow thermodynamic equilibrium to be reached.

  • Solvent Evaporation: Remove the methanol under reduced pressure using a rotary evaporator at 40°C until only the aqueous phase remains.

  • Filtration & Lyophilization: Pass the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Freeze-dry (lyophilize) the filtrate for 48 hours to obtain the solid inclusion complex.

  • System Validation: Reconstitute a small aliquot of the powder in 1X PBS. A successful inclusion complex will yield a clear, transparent solution devoid of visible particulates, confirming thermodynamic solubility.

Protocol B: Preparation of Nanosuspension via Wet Media Milling

Rationale: Top-down size reduction uses high shear forces to create stable nanoparticles, which are prevented from agglomerating by steric and electrostatic surfactants..

  • Stabilizer Solution: Prepare an aqueous stabilizer solution containing 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC, 3 cP) and 0.5% (w/v) Tween-80 in deionized water.

  • Dispersion: Disperse 100 mg of 8-nitroquinoline-5-carbonitrile powder into 10 mL of the stabilizer solution.

  • Milling Setup: Transfer the suspension to a 20 mL milling vial. Add 10 g of zirconium oxide milling beads (0.5 mm diameter).

  • Wet Milling: Place the vial in a planetary micro mill. Mill at 2,500 rpm for 45–60 minutes. Critical: Ensure the system is actively cooled to prevent thermal degradation of the compound.

  • Separation: Separate the resulting nanosuspension from the zirconium beads using a fine mesh sieve.

  • System Validation: Analyze the suspension via Dynamic Light Scattering (DLS). A successful nanosuspension will exhibit a Z-average particle size of < 400 nm and a Polydispersity Index (PDI) of < 0.25, confirming kinetic stability and uniform size distribution.

Part 5: Formulation Decision Workflow

G Start 8-nitroquinoline-5-carbonitrile Solubility Troubleshooting CheckAssay What is the intended application? Start->CheckAssay InVitro In vitro Assays (Cell Culture / Enzyme) CheckAssay->InVitro InVivo In vivo Dosing (Animal Models) CheckAssay->InVivo DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO HPBCD HP-β-CD Complexation (10-20% w/v in Water) InVivo->HPBCD Dilute Dilute in Assay Buffer (Keep DMSO < 1%) DMSO->Dilute Precipitation Does it precipitate? Dilute->Precipitation Precipitation->HPBCD Yes Nano Nanosuspension (Wet Milling with Tween-80) Precipitation->Nano Yes Success Proceed with Experiment Precipitation->Success No HPBCD->Precipitation Nano->Success

Decision tree for solubilizing 8-nitroquinoline-5-carbonitrile based on experimental application.

References
  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. ACS Publications. URL:[Link]

  • Preparation of curcumin-hydroxypropyl- β -cyclodextrin Inclusion Complex by Cosolvency-Lyophilization Procedure to Enhance Oral Bioavailability of the Drug. PubMed. URL:[Link]

  • Practical Method for Preparing Nanosuspension Formulations for Toxicology Studies in the Discovery Stage. J-STAGE. URL:[Link]

Troubleshooting

Technical Support Center: Temperature Optimization for 8-Nitroquinoline-5-Carbonitrile Workflows

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working with the 8-nitroquinoline-5-carbonitrile scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working with the 8-nitroquinoline-5-carbonitrile scaffold. Because this molecule possesses two strongly electron-withdrawing groups (nitro and cyano), the quinoline core is highly activated. While this enables diverse late-stage functionalization, it also creates a thermodynamic tightrope: slight temperature deviations can lead to rapid catalyst deactivation, regiochemical scrambling, or catastrophic degradation.

This guide provides field-proven, self-validating protocols and troubleshooting steps to master temperature control during the synthesis and substitution of this critical building block.

Mechanistic Causality: Why Temperature Dictates Reaction Fate

The substitution chemistry of 8-nitroquinoline-5-carbonitrile is governed by the competition between activation energy requirements and the thermal stability of reactive intermediates:

  • Palladium-Catalyzed Cyanation (Scaffold Synthesis): Converting 5-bromo-8-nitroquinoline to the carbonitrile requires elevated temperatures (100 °C). The oxidative addition of palladium into the electron-deficient aryl-bromide bond is thermodynamically demanding. Dropping the temperature below 90 °C stalls the catalytic cycle, while exceeding 110 °C accelerates the degradation of the phosphine ligand (e.g., XPhos) and promotes homocoupling[1].

  • Vicarious Nucleophilic Substitution (VNS): Direct amination of the aromatic ring via VNS requires moderate heating (60 °C). The nitro group activates the ring for nucleophilic attack, but the subsequent elimination of the hydride/leaving group complex requires sustained kinetic energy. Lower temperatures trap the Meisenheimer complex, while higher temperatures lead to tarring[2].

  • Sandmeyer-Type Substitutions (via Amine): If substituting the 8-nitro group itself, it must first be reduced to an amine and diazotized. The formation of the diazonium salt is highly exothermic and the intermediate is thermally labile. Strict cryogenic control (0–5 °C) is mandatory. Above 5 °C, the diazonium salt rapidly hydrolyzes to form an unwanted 8-hydroxyquinoline-5-carbonitrile byproduct.

Experimental Workflows & Logical Relationships

G A 5-Bromo-8-nitroquinoline (Starting Material) B Pd-Catalyzed Cyanation Target: 100°C | 0.5h A->B Zn(CN)2, Pd(dba)2 C 8-Nitroquinoline-5-carbonitrile (Core Scaffold) B->C Cross-Coupling D VNS / Direct Amination Target: 60°C | 4 days C->D Nucleophile F Nitro Reduction (SnCl2) Target: Reflux C->F Reduction E Ring-Substituted Product (e.g., C6/C7 Amination) D->E SNAr / VNS G 8-Aminoquinoline-5-carbonitrile (Intermediate) F->G -NO2 to -NH2 H Diazotization (NaNO2/H+) Critical: 0-5°C G->H NaNO2 I Sandmeyer Substitution (Target Functionalization) H->I CuX / Heat

Fig 1. Temperature-dependent synthesis and substitution workflow for 8-nitroquinoline-5-carbonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Each critical step contains an in-process quality control (QC) checkpoint to verify success before proceeding.

Protocol A: High-Temperature Synthesis of 8-Nitroquinoline-5-carbonitrile

Objective: Substitute the 5-bromo position with a cyano group via Pd-catalysis.

  • Preparation: In a rigorously dried Schlenk flask, combine 5-bromo-8-nitroquinoline (1.0 eq), Zn(CN)2 (4.0 eq), Pd(dba)2 (0.3 eq), and XPhos (0.3 eq)[1].

  • Solvent & Base: Add anhydrous DMF (to achieve 0.2 M concentration) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Degas the mixture via three freeze-pump-thaw cycles.

  • Temperature Execution: Submerge the flask in a pre-heated oil bath strictly maintained at 100 °C. Stir vigorously for exactly 30 minutes[1].

    • Causality Note: Ramping the temperature slowly leads to catalyst poisoning by the nitro group. Plunging into a pre-heated bath ensures immediate initiation of the catalytic cycle.

  • In-Process Validation: After 30 minutes, pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS.

    • Pass Criteria: Disappearance of the starting material mass (m/z ~253) and appearance of the product mass (m/z 199.17)[3]. The solution should be deep red/brown. If a black precipitate is observed, the palladium has crashed out (temperature exceeded 110 °C).

  • Workup: Cool immediately to room temperature in a water bath to quench the reaction, filter through Celite, and purify via flash chromatography.

Protocol B: Cryogenic Diazotization for 8-Position Substitution

Objective: Substitute the 8-nitro group (post-reduction) via Sandmeyer reaction.

  • Reduction: Reduce 8-nitroquinoline-5-carbonitrile to 8-aminoquinoline-5-carbonitrile using SnCl2 in EtOH/HCl at reflux. Verify completion via TLC (ninhydrin stain positive)[4].

  • Cryogenic Setup: Dissolve the resulting amine in a mixture of concentrated H2SO4 and water. Submerge the reaction vessel in an ice-salt bath (NaCl/ice) to achieve an internal temperature of 0–5 °C.

  • Diazotization: Prepare a solution of NaNO2 in cold water. Add this dropwise to the amine solution at a rate that ensures the internal temperature never exceeds 5 °C.

    • Causality Note: The diazonium intermediate is highly unstable. Exceeding 5 °C provides enough thermal energy to expel N2 gas, leading to an irreversible reaction with water to form a phenol byproduct.

  • In-Process Validation: After addition, stir for 15 minutes. Dip starch-iodide paper into the mixture.

    • Pass Criteria: An immediate blue-black color indicates the presence of excess nitrous acid, confirming complete diazotization.

  • Substitution: Transfer the cold diazonium solution dropwise into a receiving flask containing the desired copper(I) salt (e.g., CuCN or CuCl) pre-heated to 60 °C to drive the final substitution.

Quantitative Data: Temperature Effects on Yield and Purity

The following table summarizes the causal relationship between temperature deviations and experimental outcomes during the cyanation and diazotization workflows.

Reaction StepTarget TempObserved YieldPrimary Byproduct / Failure ModeMechanistic Cause of Failure
Pd-Cyanation 80 °C< 20%Unreacted starting materialInsufficient energy for oxidative addition.
Pd-Cyanation 100 °C > 85% None (Optimal) Optimal catalytic turnover.
Pd-Cyanation 120 °C40%Black Pd(0) precipitate, dimersThermal degradation of XPhos ligand.
Diazotization 0–5 °C > 90% None (Optimal) Stabilization of diazonium salt.
Diazotization 10–15 °C35%8-hydroxyquinoline-5-carbonitrileThermal hydrolysis (N2 expulsion).
VNS Amination 60 °C 75% None (Optimal) Balanced addition/elimination rates.
VNS Amination 90 °C< 10%Intractable tar / polymersOver-activation of the electron-poor ring.

Troubleshooting & FAQs

Q1: My palladium-catalyzed cyanation of 5-bromo-8-nitroquinoline is stalling at 50% conversion, even at 100 °C. What is going wrong? A1: This is a classic symptom of catalyst poisoning or oxygen ingress. The nitro group on the quinoline ring is highly coordinating and can act as a non-innocent ligand if the active Pd(0) species is not stabilized. Ensure your DMF is rigorously anhydrous and degassed. Furthermore, verify that your oil bath is pre-heated to 100 °C before submerging the flask; a slow temperature ramp allows off-target coordination to outcompete the desired oxidative addition[1].

Q2: During the Sandmeyer substitution of the 8-position, my LC-MS shows a massive peak at +17 Da relative to my target mass. Why? A2: A +17 Da mass shift indicates the formation of a hydroxylated byproduct (e.g., 8-hydroxyquinoline-5-carbonitrile) instead of your target substitution. This occurs when the internal temperature during the diazotization step exceeds 5 °C. The diazonium salt decomposes, expels nitrogen gas, and reacts with the aqueous solvent. To fix this, use an internal temperature probe (not just a bath thermometer) and slow your NaNO2 addition rate to maintain strict 0–5 °C conditions.

Q3: I am attempting a Vicarious Nucleophilic Substitution (VNS) on 8-nitroquinoline-5-carbonitrile. How does temperature affect regioselectivity? A3: In highly electron-deficient systems like this, the nucleophile can attack multiple positions (e.g., C6 or C7)[2]. At lower temperatures (e.g., 25 °C), the reaction is kinetically controlled, often favoring the most sterically accessible position. At elevated temperatures (60 °C), the reaction shifts to thermodynamic control, favoring the most electronically stabilized Meisenheimer complex[2]. Stick to 60 °C for reproducible thermodynamic outcomes, but avoid exceeding 70 °C to prevent ring-opening or polymerization.

Q4: Can I use solid-state grinding instead of solution-phase heating for quinoline substitutions? A4: While solid-state mechanochemistry (grinding at 150 °C) has been successfully used to form silver(I) coordination complexes with nitroquinolines (e.g., [Ag(6-methoxy-8-nitroquinoline)(NO3)]n), it is generally not recommended for covalent substitutions like cyanation or Sandmeyer reactions due to the inability to dissipate localized exothermic heat, which leads to degradation of the cyano group[5].

References

  • JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases.Google Patents.
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC (National Institutes of Health). Available at:[Link]

  • WO2012110603A1 - Novel sulfonaminoquinoline hepcidin antagonists.Google Patents.
  • Effects of Different Substituents on the Crystal Structures and Antimicrobial Activities of Six Ag(I) Quinoline Compounds. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC for 8-Nitroquinoline-5-carbonitrile

Welcome to the technical support center for the analysis of 8-nitroquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 8-nitroquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during HPLC method development and execution. Here, we will delve into the causality behind experimental choices to empower you with a robust understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and optimization of HPLC methods for 8-nitroquinoline-5-carbonitrile.

Q1: What are the key chemical properties of 8-nitroquinoline-5-carbonitrile that I should consider for HPLC method development?

A1: Understanding the analyte's physicochemical properties is the foundation of a robust HPLC method. 8-nitroquinoline-5-carbonitrile is a nitrogen-containing heterocyclic compound. The quinoline ring system possesses a pyridine-type nitrogen, which is weakly basic.[1] The presence of the nitro group (-NO2) and the carbonitrile (-CN) group makes the molecule moderately polar.

For a related compound, 8-nitroquinoline, the predicted pKa is approximately 3.29, indicating it is a weak base.[2] The predicted XLogP3 value, a measure of hydrophobicity, is 1.4, suggesting moderate non-polar character suitable for reversed-phase chromatography.[2] Given these characteristics, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point.

Q2: Which HPLC column and initial mobile phase composition should I start with?

A2: For a moderately polar compound like 8-nitroquinoline-5-carbonitrile, a C18 column is the workhorse and an excellent first choice. A standard dimension such as 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.

A recommended starting point for the mobile phase is a simple binary mixture of acetonitrile (ACN) and water.[3] ACN is often preferred over methanol for initial method development due to its lower viscosity and better UV transparency at low wavelengths.

To begin, a "scouting gradient" is highly effective for quickly determining the approximate organic solvent concentration needed for elution. This saves time and solvent compared to running multiple isocratic methods.

Table 1: Recommended Initial Scouting Gradient

Time (min) % Acetonitrile (Solvent B) % 0.1% Formic Acid in Water (Solvent A)
0 10 90
20 90 10
25 90 10
26 10 90

| 30 | 10 | 90 |

This broad gradient will reveal the retention behavior of 8-nitroquinoline-5-carbonitrile, allowing you to develop a more focused gradient or an isocratic method. The addition of 0.1% formic acid to the aqueous phase is crucial for controlling the pH and improving peak shape, which we will discuss next.

Q3: Why is mobile phase pH so critical for this analysis, and what pH should I aim for?

A3: Mobile phase pH is arguably the most critical parameter for achieving sharp, symmetrical peaks for basic compounds like 8-nitroquinoline-5-carbonitrile.[4] The quinoline nitrogen is basic and can be protonated at acidic pH.[1] The primary issue in RP-HPLC is the interaction of these protonated basic analytes with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5][6] These silanols are acidic and can become ionized (Si-O-), leading to strong secondary ionic interactions with the positively charged analyte. This causes significant peak tailing.[5]

To mitigate this, it is essential to control the ionization of either the analyte or the silanols. The most common and effective strategy is to work at a low pH (typically between 2.5 and 3.5).[6][7] At this pH, the majority of silanol groups are not ionized, minimizing the secondary interactions that cause peak tailing.[5] Therefore, adding an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase is standard practice.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Q4: My peak for 8-nitroquinoline-5-carbonitrile is showing significant tailing. What are the causes and how can I fix it?

A4: Peak tailing is the most common issue when analyzing basic, nitrogen-containing compounds.[6] As discussed in Q3, the primary chemical cause is the interaction between your protonated analyte and ionized residual silanols on the column packing.[5]

Here is a systematic approach to troubleshooting peak tailing:

Step 1: Confirm and Adjust Mobile Phase pH

  • Cause: The mobile phase pH may not be low enough to suppress silanol ionization.

  • Solution: Ensure your aqueous mobile phase (Solvent A) contains an acidifier. 0.1% formic acid (pH ~2.7) is a good start. If tailing persists, you can try 0.1% TFA (pH ~2.0). TFA is a stronger acid and a better ion-pairing agent, which can further mask silanol interactions, but be aware it can be difficult to remove from the column and can suppress MS ionization if using LC-MS.

Step 2: Evaluate Your Column Choice

  • Cause: Older columns, or "Type A" silica columns, have a higher concentration of acidic, metal-contaminated silanols that are prone to causing tailing.[5]

  • Solution: Use a modern, high-purity "Type B" silica column.[7] Many manufacturers also offer columns with special end-capping or a polar-embedded phase designed to shield silanols and improve peak shape for basic compounds.

Step 3: Consider Mobile Phase Additives

  • Cause: If pH adjustment is not sufficient, a competing base can be added to the mobile phase.

  • Solution: Historically, additives like triethylamine (TEA) were used to compete with the analyte for active silanol sites.[7] However, this is less common with modern columns. A better approach for modern chromatography is to add a low concentration of a buffer salt, like 10-20 mM ammonium formate, along with the formic acid. This can help maintain a consistent pH and ionic strength, improving peak symmetry.

Step 4: Check for Column Overload

  • Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]

  • Solution: Reduce the concentration of your sample and re-inject. Prepare a dilution series (e.g., 1:2, 1:5, 1:10) to see if the peak shape improves at lower concentrations.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? (e.g., contains 0.1% Formic Acid) start->check_ph adjust_ph Action: Add 0.1% Formic Acid or switch to 0.1% TFA. check_ph->adjust_ph No check_column Is the column a modern, high-purity Type B silica? check_ph->check_column Yes adjust_ph->check_ph change_column Action: Switch to a column designed for basic compounds (e.g., with advanced end-capping). check_column->change_column No check_overload Is sample concentration too high? check_column->check_overload Yes change_column->check_overload dilute_sample Action: Dilute sample and reinject. check_overload->dilute_sample Yes consider_additive Action: Add a competing base or buffer (e.g., 10mM Ammonium Formate) to the mobile phase. check_overload->consider_additive No end Symmetrical Peak Achieved dilute_sample->end consider_additive->end

Q5: My retention times are drifting from one injection to the next. What is causing this instability?

A5: Retention time stability is critical for reliable quantification. Drifting retention times usually point to one of three issues: the column, the mobile phase, or the hardware.

Troubleshooting Retention Time Drift:

  • Insufficient Column Equilibration:

    • Problem: The column is not fully equilibrated with the mobile phase at the start of each run, especially in gradient elution. The stationary phase chemistry needs time to stabilize after a change in solvent composition.

    • Solution: Ensure your gradient method includes a sufficient re-equilibration time at the end of each run. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. For a 4.6 x 150 mm column at 1 mL/min, this means at least 10-15 minutes of re-equilibration.

  • Mobile Phase Issues:

    • Problem: The composition of your mobile phase is changing over time. This can be due to the evaporation of the more volatile organic solvent (e.g., acetonitrile) or poor mixing.

    • Solution: Keep mobile phase bottles capped to prevent evaporation. If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. For pre-mixed mobile phases, ensure they are thoroughly mixed and degassed.

  • Temperature Fluctuations:

    • Problem: The temperature of the column is not stable. Retention is temperature-dependent; a change of even a few degrees can cause a noticeable shift.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C). This is one of the most effective ways to ensure reproducible retention times.

G

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from uHPLCs. [Link]

  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from Restek. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 8-Hydroxy-5-nitroquinoline-2-carbonitrile. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. Retrieved from PubChem. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • NextSDS. (n.d.). 5-Nitroquinoline-8-carbonitrile — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Readers Insight. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from Readers Insight. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from Welch Materials. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from Veeprho. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from alwsci. [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from MDPI. [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from ResearchGate. [Link]

  • MDPI. (2022, December 29). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from MDPI. [Link]

  • SLS Ireland. (n.d.). 8-Hydroxy-5-nitroquinoline, 96. Retrieved from SLS Ireland. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Reactivity Guide: 8-Nitroquinoline-5-carbonitrile vs. 8-Nitroquinoline

Executive Summary & Chemical Causality The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarials, antimicrobials, and hepcidin antagonists[1]. Functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarials, antimicrobials, and hepcidin antagonists[1]. Functionalizing this electron-deficient heterocycle requires a deep understanding of its electronic topography.

When comparing 8-nitroquinoline to 8-nitroquinoline-5-carbonitrile , we are observing the profound impact of additive electron-withdrawing groups (EWGs).

  • 8-Nitroquinoline: The quinoline nitrogen and the C8-nitro group synergistically deplete electron density from the carbocyclic ring. This deactivates the molecule toward Electrophilic Aromatic Substitution (EAS) but highly activates it toward Nucleophilic Aromatic Substitution ( SN​Ar ) and Vicarious Nucleophilic Substitution (VNS)[2].

  • 8-Nitroquinoline-5-carbonitrile: The introduction of a C5-carbonitrile (cyano) group introduces a second powerful EWG (-I, -M effects). This completely suppresses EAS, pushes the electrophilicity of the ring to an extreme, and creates a complex chemoselectivity challenge during reduction workflows, as both the nitro and cyano groups are susceptible to reduction[1].

Understanding the causality behind these electronic shifts is critical for designing self-validating synthetic protocols without destroying the target molecule.

Mechanistic Reactivity Comparison

Electrophilic Aromatic Substitution (EAS)

Quinoline itself undergoes EAS (such as nitration) predominantly at the C5 and C8 positions because the protonated quinolinium ion directs attack to the carbocyclic ring[3]. In 8-nitroquinoline , the C8 position is occupied, and the strong deactivating nature of the nitro group makes further EAS sluggish, though it can be forced to yield 5,8-dinitroquinoline under harsh fuming nitric/sulfuric acid conditions[3]. In 8-nitroquinoline-5-carbonitrile , the presence of both the nitro and cyano groups renders the ring virtually inert to standard EAS.

Vicarious Nucleophilic Substitution (VNS)

The nitro group activates the aromatic ring for nucleophilic attack by stabilizing the resulting negatively charged Meisenheimer complex[2].

  • For 8-nitroquinoline , VNS (e.g., using 4-amino-1,2,4-triazole) occurs regioselectively at the para position relative to the nitro group, yielding 5-amino-8-nitroquinoline[4].

  • For 8-nitroquinoline-5-carbonitrile , the para position (C5) is sterically and electronically blocked by the cyano group. Nucleophilic attack is forcibly redirected to the ortho position (C7). However, the extreme electron deficiency often leads to competitive ring-opening or degradation if the nucleophile is too harsh.

Chemoselective Reduction

Reducing the nitro group to an amine is a fundamental step in synthesizing 8-aminoquinoline derivatives.

  • 8-Nitroquinoline can be reduced using standard catalytic hydrogenation (Pd/C, H2​ ) or dissolving metal reductions (Fe/AcOH).

  • 8-Nitroquinoline-5-carbonitrile demands strict chemoselectivity. Standard catalytic hydrogenation will often over-reduce the cyano group to an aminomethyl group ( −CH2​NH2​ ). To selectively reduce the nitro group while sparing the carbonitrile, a mild Lewis acid-mediated single-electron transfer (SET) reagent like Tin(II) chloride ( SnCl2​ ) is required[1],.

ReactivityMap cluster_0 8-Nitroquinoline cluster_1 8-Nitroquinoline-5-carbonitrile N1 EAS (Sluggish at C5) C1 EAS (Completely Suppressed) N1->C1 Cyano group deactivates further N2 VNS (Attacks C5) C2 VNS (Redirected to C7) N2->C2 C5 blocked, steric/electronic shift N3 Standard Reduction C3 Chemoselective Reduction (SnCl2) N3->C3 Requires mild conditions to spare -CN

Caption: Electronic effects dictating the reactivity shift from 8-nitroquinoline to its 5-carbonitrile derivative.

Quantitative Reactivity Summary

Reactivity Parameter8-Nitroquinoline8-Nitroquinoline-5-carbonitrileCausality / Mechanism
EAS Susceptibility Low (Requires forcing conditions)NegligibleDual EWGs (- NO2​ , - CN ) deplete π -electron density.
VNS Primary Site C5 (para to nitro)C7 (ortho to nitro)C5 is sterically blocked by the cyano group in the derivative.
Reduction Profile Broadly tolerant (Pd/C, Fe, SnCl2​ )Highly sensitive (Requires SnCl2​ )Cyano group is prone to over-reduction by strong hydrides or H2​ [1].
Electrophilicity HighExtremeThe -CN group lowers the LUMO energy further, accelerating nucleophilic attack.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction of 8-Nitroquinoline-5-carbonitrile

Objective: Reduce the C8-nitro group to an amine without hydrolyzing or reducing the C5-carbonitrile group, yielding 8-aminoquinoline-5-carbonitrile[1],.

Scientific Rationale: SnCl2​ acts via a coordinated electron-transfer mechanism. The tin metal chelates specifically to the oxygen atoms of the nitro group, facilitating reduction in the acidic medium while remaining completely inert toward the sp-hybridized cyano carbon.

Step-by-Step Workflow:

  • Dissolution: Suspend 8-nitroquinoline-5-carbonitrile (1.0 eq, e.g., 350 mg, 1.7 mmol) in absolute ethanol (10 mL) in a round-bottom flask[1].

  • Reagent Addition: Add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 4.0 - 5.0 eq, ~1.3 g) to the suspension[1],.

  • Acidic Catalysis: Carefully add 4-5 drops of 6N HCl. Causality: The acid protonates the nitro oxygens, accelerating the formation of the tin-nitro complex[1].

  • Thermal Activation: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc) until the starting material is consumed.

  • Self-Validating Quench: Cool the mixture to room temperature. Slowly add saturated aqueous NaHCO3​ until the pH reaches ~8. Critical Step: This neutralizes the acid and converts the soluble tin salts into insoluble tin hydroxides, releasing the product free-base.

  • Isolation: Extract the aqueous slurry with Ethyl Acetate (3 x 20 mL). The product will partition into the organic layer. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 8-aminoquinoline-5-carbonitrile (Typical yield: ~86%)[1].

Workflow Step1 1. Dissolve 8-nitroquinoline-5-carbonitrile in Absolute EtOH Step2 2. Add SnCl2 (5.0 eq) & 6N HCl (cat.) Step1->Step2 Step3 3. Reflux (80°C) for 2-4 hours Step2->Step3 Step4 4. Cool & Neutralize (NaHCO3 to pH 8) *Precipitates Tin Salts* Step3->Step4 Step5 5. Extract (EtOAc), Dry, & Concentrate Step4->Step5 Product 8-Aminoquinoline-5-carbonitrile (High Yield, intact -CN) Step5->Product

Caption: Workflow for the chemoselective reduction of 8-nitroquinoline-5-carbonitrile using SnCl2.

Protocol B: Vicarious Nucleophilic Substitution (VNS) of 8-Nitroquinoline

Objective: Direct amination of 8-nitroquinoline at the C5 position using 4-amino-1,2,4-triazole[4].

Scientific Rationale: The strongly basic conditions deprotonate the nucleophile. The nucleophile attacks the para position (C5) forming a σ -adduct. The leaving group on the nucleophile is then eliminated, restoring aromaticity without the need for an external oxidant[4],[2].

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under inert atmosphere (Argon), dissolve 8-nitroquinoline (1.0 eq) and 4-amino-1,2,4-triazole (1.5 eq) in anhydrous DMSO[4].

  • Base Activation: Cool the solution to 15-20°C. Add Potassium tert-butoxide ( t -BuOK, 3.0 eq) portion-wise. Causality: The strong base is required to generate the nucleophilic anion. Anhydrous conditions are mandatory to prevent the base from hydrolyzing[4].

  • Reaction: Stir the deep-colored mixture at room temperature for 2 hours. The deep color indicates the formation of the Meisenheimer intermediate[2].

  • Quench & Isolation: Pour the mixture into cold, dilute HCl to neutralize the base. Extract with Dichloromethane (DCM), wash heavily with brine to remove DMSO, dry, and purify via silica gel chromatography to isolate 5-amino-8-nitroquinoline[4].

References

  • Why does the nitration of quinoline occur at the 5 (and 8) position? Source: Chemistry Stack Exchange URL:[Link]

  • Vicarious nucleophilic amination of nitroquinolines with 4-amino-1,2,4-triazole Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen Source: PubMed Central (PMC) URL:[Link]

  • Novel sulfonaminoquinoline hepcidin antagonists (WO2012110603A1)

Sources

Validation

Analytical Validation of 8-Nitroquinoline-5-carbonitrile: A Comparative Guide to FTIR Spectroscopy Methodologies

As a Senior Application Scientist, I frequently encounter discrepancies in spectral data that stem not from the molecule itself, but from a fundamental disconnect between the sample matrix and the physics of the chosen a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in spectral data that stem not from the molecule itself, but from a fundamental disconnect between the sample matrix and the physics of the chosen analytical technique. When validating the structural integrity of a bifunctionalized scaffold like 8-nitroquinoline-5-carbonitrile (CAS: 1394085-55-2) , Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool.

However, simply placing a powder on a sensor and hitting "scan" is insufficient for rigorous quality control. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) versus KBr Pellet Transmission FTIR for the validation of this compound, providing the mechanistic causality behind the spectral data and self-validating protocols to ensure absolute trustworthiness in your results.

Mechanistic Causality of the FTIR Spectrum

To validate 8-nitroquinoline-5-carbonitrile, we must first understand why its functional groups absorb infrared radiation at specific frequencies. The molecule presents three highly diagnostic regions:

  • The Nitrile Group (-C≡N): The carbon-nitrogen triple bond acts as a stiff molecular "spring." Because of its high force constant and the reduced mass of the C-N system, it requires high energy to stretch, placing its absorption in the isolated 2220–2240 cm⁻¹ region[1]. The strong dipole moment across the quinoline ring ensures a significant change in dipole during this vibration, yielding a sharp, distinct peak.

  • The Nitro Group (-NO₂): The nitrogen atom is bonded to two equivalent oxygen atoms. Instead of individual N=O bonds stretching independently, the entire group vibrates as a coupled system. This resonance yields two distinct peaks: a higher-energy asymmetric stretch (typically 1550–1475 cm⁻¹) and a lower-energy symmetric stretch (1360–1290 cm⁻¹)[2],[3]. The large dipole moments of the N-O bonds make these peaks exceptionally intense[4].

  • The Quinoline Scaffold: The aromatic system exhibits C=C and C=N ring stretching vibrations between 1620 and 1450 cm⁻¹, which can sometimes overlap with the asymmetric nitro stretch, necessitating high-resolution scanning[5].

Product Performance Comparison: ATR-FTIR vs. KBr Transmission

When sourcing 8-nitroquinoline-5-carbonitrile from chemical suppliers, researchers must choose the correct FTIR methodology to verify purity. Below is an objective comparison of the two primary techniques.

Table 1: Methodological Comparison for 8-Nitroquinoline-5-carbonitrile
ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Physical Mechanism Evanescent wave penetration into the sample.Direct IR beam transmission through a diluted matrix.
Sample Preparation None (Direct powder application).High (Grinding with KBr, pressing at 10 tons).
Spectral Artifacts Wavelength-dependent intensity (high wavenumbers appear weaker).Christiansen effect (scattering); Moisture interference.
Nitrile (-C≡N) Detection Peak appears artificially weak due to shallow penetration depth at ~2230 cm⁻¹.Peak appears at true relative intensity (adheres to Beer-Lambert law).
Best Use Case Rapid lot-to-lot screening; non-destructive verification.High-fidelity structural elucidation; trace impurity detection.

The Causality of ATR Peak Distortion: In ATR-FTIR, the penetration depth ( dp​ ) of the IR beam is directly proportional to the wavelength. Because the nitrile stretch occurs at a high wavenumber (short wavelength), the beam penetrates less deeply into the sample than it does in the fingerprint region (e.g., the nitro symmetric stretch). Consequently, the -C≡N peak will appear deceptively weak in raw ATR spectra unless an ATR-correction algorithm is applied.

Self-Validating Experimental Protocols

A trustworthy protocol must be a closed-loop system that validates its own baseline before analyzing the sample.

Protocol A: ATR-FTIR Rapid Screening

Use this protocol for immediate verification of bulk product identity.

  • System Validation (The Blank): Clean the diamond crystal with isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution). Causality: This ensures the single-beam energy profile matches the manufacturer's baseline and confirms no residual cross-contamination.

  • Sample Application: Place ~2 mg of 8-nitroquinoline-5-carbonitrile directly onto the crystal.

  • Pressure Application: Lower the anvil until the force gauge reaches the manufacturer's recommended optimal pressure. Causality: Intimate contact between the crystal and the sample is strictly required; air gaps will prevent the evanescent wave from interacting with the compound, leading to a noisy, low-signal spectrum.

  • Acquisition & Correction: Acquire the spectrum. Immediately apply an ATR-correction algorithm in your spectrometer's software to normalize the peak intensities, ensuring the 2230 cm⁻¹ nitrile peak is accurately represented.

Protocol B: KBr Transmission High-Fidelity Analysis

Use this protocol to check for degradation, specifically the hydrolysis of the nitrile group.

  • Matrix Validation (The Moisture Check): Press a pellet using only 100 mg of oven-dried, anhydrous KBr. Run a background scan. Causality: KBr is highly hygroscopic. Establishing a baseline quantifies the background moisture, ensuring that any broad O-H stretch observed later is attributed to the sample, not the matrix.

  • Sample Dilution & Grinding: Mix 1 mg of the compound with 100 mg of the validated KBr. Grind vigorously in an agate mortar for 2 minutes. Causality: The particle size must be reduced below the wavelength of incident IR light (< 2 µm) to prevent anomalous scattering (the Christiansen effect), which causes asymmetrical, distorted peak shapes.

  • Vacuum Pressing: Transfer the powder to a die and press at 10 tons for 2 minutes under a vacuum. Causality: The vacuum removes trapped air, preventing opaque micro-fractures that scatter the IR beam and reduce transmission efficiency.

  • Acquisition: Scan the pellet (32 scans, 4 cm⁻¹ resolution) against the empty sample compartment background.

Data Synthesis & Purity Profiling

When analyzing the acquired spectra, cross-reference your data against the established vibrational modes.

Table 2: Quantitative Peak Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Nitrile (-C≡N) Stretching2220 – 2240Sharp, Medium[1]
Nitro (-NO₂) Asymmetric Stretching1520 – 1550Strong, Broad[4]
Nitro (-NO₂) Symmetric Stretching1330 – 1360Strong, Sharp[4]
Quinoline Ring C=C, C=N Stretching1580 – 1620Medium to Strong
Aromatic C-H Out-of-plane Bending750 – 850Strong, Sharp

Degradation Analysis (The Trustworthiness Check): 8-nitroquinoline-5-carbonitrile can degrade under harsh basic or acidic conditions, where the nitrile group hydrolyzes into a primary amide. A high-purity product will have a flat baseline from 3200–3500 cm⁻¹. If the product has degraded, you will observe the disappearance of the 2230 cm⁻¹ peak, replaced by a strong Amide I (C=O) stretch at ~1680 cm⁻¹ and broad, dual N-H stretches at ~3200–3400 cm⁻¹.

Validation Workflow Visualization

The following logical workflow dictates the decision-making process for validating the structural integrity of the sourced compound based on the FTIR data.

FTIR_Validation_Workflow Start 8-Nitroquinoline-5-carbonitrile Sample Validation Acquisition FTIR Spectral Acquisition (4000 - 400 cm⁻¹) Start->Acquisition Check_CN Verify Nitrile (-C≡N) Sharp peak at ~2230 cm⁻¹ Acquisition->Check_CN Check_NO2 Verify Nitro (-NO₂) Peaks at ~1530 & ~1350 cm⁻¹ Acquisition->Check_NO2 Check_Impurity Screen for Hydrolysis Amide C=O (~1680 cm⁻¹) Broad O-H/N-H (~3300 cm⁻¹) Acquisition->Check_Impurity Decision Data Synthesis Check_CN->Decision Check_NO2->Decision Check_Impurity->Decision Valid Product Validated (Structurally Intact) Decision->Valid Target Peaks Present & Impurities Absent Invalid Product Rejected (Degraded/Impure) Decision->Invalid Target Peaks Missing OR Impurities Detected

FTIR validation and purity assessment workflow for 8-nitroquinoline-5-carbonitrile.

References

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL:[Link]

  • IR Spectroscopy Tutorial: Nitro Groups Source: OrgChemBoulder URL:[Link]

  • Quinoline, 8-nitro- Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Reactions of 1,3-Dioxoimidazo[1,5-b]isoquinolinium Bromides with Nucleophiles Source: RSC Publishing URL:[Link]

Sources

Comparative

Validating Chemical Purity of 8-Nitroquinoline-5-carbonitrile: A Comparative Guide to Quantitative HPLC and Orthogonal Techniques

Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge 8-Nitroquinoline-5-carbonitrile (CAS 1394085-55-2) is a highly functionalized, electron-deficient h...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge

8-Nitroquinoline-5-carbonitrile (CAS 1394085-55-2) is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry and advanced materials science. Featuring both a strongly electron-withdrawing nitro group and a cyano group on a basic quinoline core, this molecule presents unique physicochemical properties. In drug development, late-stage intermediates require rigorous purity validation (typically >99.0%) to prevent the propagation of reactive impurities into final Active Pharmaceutical Ingredients (APIs).

The Mechanistic Challenge: Analyzing basic, nitrogen-rich aromatics like quinolines is notoriously difficult. The unshared electron pair on the quinoline nitrogen strongly interacts with residual, unendcapped silanol groups (-SiOH) on standard silica-based stationary phases. This secondary ion-exchange interaction inevitably leads to severe peak tailing, shifting retention times, and inaccurate integration. Furthermore, the synthesis of 8-nitroquinoline-5-carbonitrile often generates closely related regioisomers (e.g., 5-nitroquinoline-8-carbonitrile) which possess nearly identical polarities. Therefore, the analytical method must provide exceptional chromatographic resolution and utilize multi-dimensional detection to confirm peak homogeneity.

Methodology Comparison: qHPLC vs. Orthogonal Alternatives

To establish a universally trusted purity profile, Quantitative High-Performance Liquid Chromatography (qHPLC) must be evaluated against orthogonal techniques. Relying on a single analytical mode introduces the risk of "blind spots" (e.g., UV-transparent impurities).

Table 1: Quantitative Comparison of Analytical Modalities
Performance MetricqHPLC-PDA (Gold Standard)qNMR (Orthogonal Standard)GC-FID / GC-MS
Primary Mechanism Hydrophobic partitioning & UV absorbanceNuclear spin resonance (Proton integration)Volatilization & thermal partitioning
Precision (RSD) ≤ 0.73% (Highly precise)[1]~1.0 - 2.0%~1.5 - 3.0%
Reference Standard Requires identical, certified reference standardNot required (Uses universal internal standard)[2]Requires identical reference standard
Sensitivity (LOD) High (ng/mL range)Low (µg/mL to mg/mL range)Moderate to High
Strengths Excellent resolution of regioisomers; verifies peak purity via PDA.Absolute quantitation; structural confirmation; fast[2].Good for residual solvents.
Weaknesses Blind to non-UV absorbing impurities (e.g., inorganic salts).High instrument cost; lower sensitivity for trace impurities.Analyte may be thermally labile at high injection port temps.

Expert Insight: In modern pharmaceutical development, qHPLC-PDA and qNMR are used synergistically. qNMR establishes the absolute purity of a primary reference standard without needing a prior standard, while qHPLC-PDA is used for high-throughput, highly precise routine batch testing[2].

Self-Validating qHPLC-PDA Protocol

A robust protocol must be a self-validating system —meaning the analytical sequence automatically verifies its own reliability and precision before any sample data is accepted. The following protocol leverages reversed-phase qHPLC with acidic ion-pairing to enforce causality: the acidic modifier protonates the quinoline nitrogen and suppresses silanol ionization, forcing the analyte to interact purely via hydrophobic partitioning to yield a sharp, symmetrical peak[3].

Step 1: Chromatographic Conditions
  • Column: Zorbax SB-C18 (4.6 mm x 75 mm, 3.5 µm) or equivalent sterically protected C18.

  • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Methanol + 0.1% TFA.

  • Gradient: Initial hold at 10% B for 0.5 min, linear gradient to 100% B over 8 min, hold at 100% B for 3 min[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) scanning from 200 nm to 400 nm. Quantitation extracted at λmax​ (approx. 254 nm).

Step 2: System Suitability Testing (SST) - The Self-Validation Gate

Before injecting the unknown batch, the system must prove it is capable of accurate quantitation. Inject a known resolution standard mixture (8-nitroquinoline-5-carbonitrile + a known synthesis byproduct).

  • Resolution ( Rs​ ): Must be > 2.0 between the critical pair.

  • Tailing Factor ( Tf​ ): Must be < 1.5 for the main peak (verifies silanol suppression is working).

  • System Precision: Inject the 100% working standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 0.73% [1].

  • Validation Logic: If any SST parameter fails, the sequence automatically halts. No sample data is acquired until the column or mobile phase is corrected.

Step 3: Sample Preparation & Bracketing
  • Preparation: Gravimetrically prepare the sample in the mobile phase diluent to achieve a target concentration within the established linear dynamic range ( R2≥0.999 ).

  • Bracketing: To validate against instrument drift, inject a check standard every 10 samples. The recovery of the check standard must remain within 98.0% - 102.0% of the initial value.

Step 4: Peak Purity Verification
  • Utilize the PDA detector to calculate the Peak Purity Index . The software compares the UV spectra at the upslope, apex, and downslope of the chromatographic peak.

  • Acceptance: The Peak Purity Index must be > 0.99 . A value below this indicates a co-eluting, hidden impurity, invalidating the quantitative area integration.

Visualizing the Validation Architecture

Workflow Start Synthesized Batch 8-Nitroquinoline-5-carbonitrile Prep Sample Preparation (Gravimetric + Dilution) Start->Prep SST System Suitability Test (SST) Resolution > 2.0 | RSD ≤ 0.73% Prep->SST qNMR qNMR Analysis (Orthogonal Validation) Prep->qNMR qHPLC qHPLC-PDA Analysis (Primary Quantitation) SST->qHPLC Decision Peak Purity Index > 0.99? Values Match? qHPLC->Decision qNMR->Decision Cross-check Pass Certified High-Purity Reference Material Decision->Pass Yes Fail Reject / Re-purify (Investigate Deviations) Decision->Fail No

Orthogonal purity validation workflow combining qHPLC-PDA and qNMR for absolute quantitation.

Mechanism Analyte 8-Nitroquinoline- 5-carbonitrile Hydrophobic Hydrophobic Partitioning (Aromatic Ring vs C18) Analyte->Hydrophobic Retention Polar Dipole Interactions (Nitro/Cyano vs Mobile Phase) Analyte->Polar Selectivity Result Sharp, Symmetrical Peak (High Resolution) Hydrophobic->Result Polar->Result Ionization Silanol Suppression (0.1% TFA Modifier) Ionization->Analyte Prevents Tailing

Mechanistic interactions governing reversed-phase chromatographic behavior of quinolines.

References

  • Ruble, C., et al. "Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology." SciSpace. Available at: [Link]

  • "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." LCGC International. Available at: [Link]

  • "Development of physicochemical methods for the quantification of CBD in South African cannabis-based consumer goods." SciELO. Available at: [Link]

Sources

Validation

Comparative Cytotoxicity of 8-Nitroquinoline-5-Carbonitrile Analogs in Cancer Cell Lines: A Comprehensive Guide

The 8-nitroquinoline scaffold has emerged as a highly versatile pharmacophore in modern oncology. While classical derivatives like nitroxoline (8-hydroxy-5-nitroquinoline) have demonstrated potent, repurposed anticancer...

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Author: BenchChem Technical Support Team. Date: March 2026

The 8-nitroquinoline scaffold has emerged as a highly versatile pharmacophore in modern oncology. While classical derivatives like nitroxoline (8-hydroxy-5-nitroquinoline) have demonstrated potent, repurposed anticancer activity, the synthesis of 5-substituted analogs—specifically originating from the 8-nitroquinoline-5-carbonitrile building block—represents a strategic evolution in rational drug design. The 5-carbonitrile moiety acts as a strong electron-withdrawing group, significantly altering the electronic distribution of the quinoline ring, modulating the pKa of the system, and serving as a critical synthetic intermediate for generating potent hydrazides, amines, and sulfonamides with highly targeted cytotoxic profiles.

This guide objectively compares the cytotoxicity of 8-nitroquinoline analogs against standard chemotherapeutics, providing mechanistic insights and self-validating experimental protocols for preclinical evaluation.

Mechanisms of Action: Causality Behind the Cytotoxicity

To understand the comparative efficacy of these compounds, we must first examine why they work. Unlike halogenated quinolines (e.g., clioquinol), which act primarily as zinc ionophores and carry significant neurotoxic risks, 8-nitroquinoline derivatives exert cytotoxicity through ionophore-independent, multi-target mechanisms ()[1].

  • AMPK Activation and mTOR Inhibition : 8-nitroquinoline analogs activate AMP-activated protein kinase (AMPK), a cellular energy sensor. This activation leads to the downstream inhibition of the mTOR-p70S6K signaling pathway, which subsequently suppresses the Cyclin D1-Rb-Cdc25A axis, effectively inducing G1 cell cycle arrest in prostate and bladder cancer models ()[2].

  • STAT3 Inhibition : Recent validations show that 8-nitroquinolines directly inhibit STAT3 phosphorylation, overcoming resistance mechanisms in doxorubicin- and cisplatin-resistant urothelial cancer cells ()[3]. Furthermore, novel 8-nitroquinoline hydrazides have shown favored ligand binding for the STAT3/CDK2/4/6 complex ()[4].

  • MetAP2 Inhibition : The scaffold competitively inhibits Methionine Aminopeptidase 2 (MetAP2), severely restricting endothelial cell proliferation and tumor angiogenesis ()[5].

Pathway NQ 8-Nitroquinoline Analogs AMPK AMPK Activation NQ->AMPK Stimulates STAT3 STAT3 Inhibition NQ->STAT3 Inhibits mTOR mTOR Signaling AMPK->mTOR Inhibits CyclinD1 Cyclin D1-Rb-Cdc25A Axis STAT3->CyclinD1 Downregulates mTOR->CyclinD1 Downregulates Apoptosis G1 Cell Cycle Arrest & Apoptosis CyclinD1->Apoptosis Triggers

Fig 1: Multi-target signaling pathway of 8-nitroquinoline analogs driving cell cycle arrest.

Comparative Cytotoxicity Data

To benchmark the efficacy of 8-nitroquinoline analogs, we compare their half-maximal inhibitory concentrations (IC50) against established clinical alternatives. The data demonstrates that 8-nitroquinolines maintain potent efficacy even in drug-resistant cell lines, often outperforming older quinoline derivatives and showing competitive profiles against standard chemotherapeutics[6],[4],[2],[3].

Compound ClassSpecific AgentCell Line (Origin)IC50 (μM)Primary Mechanism / Clinical Note
8-Nitroquinoline Analog Nitroxoline (NQ)T24 (Bladder)7.85STAT3 / MetAP2 inhibitor; active in resistant cells
8-Nitroquinoline Analog Nitroxoline (NQ)PC-3 (Prostate)3.20AMPK activator / mTOR inhibitor
8-Nitroquinoline Analog NQ Hydrazide (NSC765690)A549 (Lung)< 5.00CDK2/4/6 & STAT3 targeting; high selectivity
Halogenated Quinoline ClioquinolRaji (Lymphoma)~3.50Zinc ionophore; limited by neurotoxicity risks
Anthracycline DoxorubicinT24 (Bladder)0.71DNA intercalation; high cardiotoxicity, resistance common
Platinum-based CisplatinT24 (Bladder)16.27DNA crosslinking; severe nephrotoxicity, resistance common

Experimental Methodologies: Self-Validating Systems

To ensure rigorous reproducibility, the following protocols detail the standardized workflows for assessing the cytotoxicity and mechanistic pathways of 8-nitroquinoline-5-carbonitrile analogs.

Protocol 1: High-Throughput Cytotoxicity Screening (XTT Assay)

Expertise Note: Why XTT over MTT? XTT yields a highly water-soluble formazan dye upon reduction by mitochondrial oxidoreductases. This eliminates the need for the DMSO solubilization step required in MTT assays, thereby reducing well-to-well variability, minimizing pipetting errors, and preserving the structural integrity of the assay for high-throughput screening.

  • Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., T24, PC-3, A549) and seed at a density of 5×103 cells/well in a 96-well microplate using 100 μL of complete medium (RPMI-1640 or DMEM with 10% FBS). Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve the 8-nitroquinoline analog in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 μM to 50 μM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and add 100 μL of the compound-containing media to the respective wells. Include vehicle controls (0.5% DMSO) and blank wells (media only). Incubate for 48 to 72 hours.

  • XTT Addition: Add 50 μL of activated XTT solution (containing the electron coupling reagent PMS) to each well. Incubate for 2–4 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm to subtract background cellular debris) using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Flow Cytometric Analysis of Cell Cycle Arrest

Expertise Note: Why Propidium Iodide (PI)? PI intercalates into double-stranded DNA stoichiometrically. By measuring the fluorescence intensity of PI-stained cells, we can quantify the exact percentage of the cell population in the G0/G1, S, and G2/M phases, directly validating the AMPK/mTOR-mediated G1 arrest hypothesis.

  • Treatment & Harvesting: Treat 5×105 cells in 6-well plates with the calculated IC50 concentration of the 8-nitroquinoline analog for 24 hours. Harvest cells via trypsinization, ensuring collection of both adherent and floating (apoptotic) cells.

  • Fixation: Wash the cell pellet twice with cold PBS. Resuspend in 300 μL of PBS and add 700 μL of ice-cold absolute ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 μL of PI/RNase staining buffer (50 μg/mL PI, 100 μg/mL RNase A in PBS). Causality Note: RNase A is critical because PI also stains RNA, which would falsely elevate the DNA content reading.

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze using a flow cytometer, capturing at least 10,000 events per sample. Use ModFit LT or FlowJo software for cell cycle distribution modeling.

Workflow Step1 1. Cell Culture (T24, PC-3, A549) Step2 2. Compound Treatment (0.1 - 50 μM) Step1->Step2 Step3 3. Incubation (48 - 72 hours) Step2->Step3 Step4 4. Viability Assay (XTT Reagent) Step3->Step4 Step5 5. Absorbance Reading & IC50 Calculation Step4->Step5

Fig 2: Standardized high-throughput XTT cytotoxicity screening workflow.

References

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters / PubMed Central.[Link]

  • In-Silico exploration: Unraveling the anti-cancer potential of 8-Nitroquinoline hydrazides. Journal of Molecular Structure.[Link]

  • Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer. Oncotarget.[Link]

  • Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer. International Journal of Biological Sciences.[Link]

  • Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer. Journal of the National Cancer Institute.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to X-ray Powder Diffraction (XRD) in the Polymorphic Analysis of Quinoline Derivatives

For researchers, scientists, and drug development professionals, understanding and controlling the polymorphic forms of an active pharmaceutical ingredient (API) is of paramount importance. Polymorphism, the ability of a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding and controlling the polymorphic forms of an active pharmaceutical ingredient (API) is of paramount importance. Polymorphism, the ability of a solid material to exist in two or more crystalline forms, can significantly impact a drug's physicochemical properties, including its solubility, stability, bioavailability, and manufacturability.[1][2][3] This guide provides an in-depth, experience-driven approach to the characterization and comparison of polymorphs, with a focus on quinoline derivatives, a class of compounds with diverse pharmacological activities.[4][5][6] While we will use 8-nitroquinoline as a representative example due to available crystallographic data, the principles and methodologies described herein are broadly applicable to novel quinoline compounds such as 8-nitroquinoline-5-carbonitrile.

The Critical Role of Polymorph Screening and Characterization

The discovery and characterization of all accessible polymorphs of a new chemical entity are critical steps in early-stage drug development.[7][8] Different polymorphs can be considered as different patentable entities, making comprehensive screening a crucial aspect of intellectual property protection.[9] From a scientific and regulatory standpoint, a thorough understanding of the polymorphic landscape ensures the selection of the most stable and efficacious form for clinical development, minimizing the risk of unforeseen phase transitions during manufacturing or storage that could compromise product quality and patient safety.[10][11]

X-ray powder diffraction (XRD) stands as the definitive technique for solid-state characterization and polymorph identification.[9][11][12] Each crystalline form possesses a unique crystal lattice, which results in a characteristic "fingerprint" diffraction pattern.[9][12] This enables unambiguous identification and quantification of different polymorphic forms in a sample.

A Systematic Approach to Polymorph Screening and XRD Analysis

The following workflow outlines a comprehensive strategy for discovering and characterizing the polymorphs of a quinoline derivative.

Polymorph_Screening_Workflow cluster_screening Polymorph Screening cluster_analysis Solid-State Analysis cluster_characterization Polymorph Characterization Solvent_Crystallization Solvent Crystallization (Varying solvents, temperatures, cooling rates) XRD X-ray Powder Diffraction (XRD) Solvent_Crystallization->XRD Primary Analysis Melt_Crystallization Melt Crystallization (Quench cooling, controlled cooling) Melt_Crystallization->XRD Primary Analysis Grinding Mechanical Stress (Grinding, milling) Grinding->XRD Primary Analysis Thermal_Analysis Thermal Analysis (DSC, TGA) XRD->Thermal_Analysis Complementary Analysis Spectroscopy Spectroscopy (FTIR, Raman) XRD->Spectroscopy Complementary Analysis Structure_Solution Crystal Structure Solution (Single Crystal XRD) XRD->Structure_Solution Definitive Identification Stability_Studies Thermodynamic Stability Assessment Thermal_Analysis->Stability_Studies Spectroscopy->Stability_Studies Physicochemical_Properties Physicochemical Property Determination Structure_Solution->Physicochemical_Properties Stability_Studies->Physicochemical_Properties API Active Pharmaceutical Ingredient (API) API->Solvent_Crystallization Induce Crystallization API->Melt_Crystallization Induce Crystallization API->Grinding Induce Crystallization

Caption: A comprehensive workflow for polymorph screening and characterization of a new chemical entity.

Experimental Protocol: Polymorph Generation and XRD Analysis

This section details a step-by-step methodology for inducing polymorphism in a model quinoline derivative and subsequently analyzing the resulting solid forms by XRD.

Part 1: Polymorph Generation through Solvent Crystallization

The choice of solvent, crystallization temperature, and cooling rate are critical variables that can influence the resulting polymorphic form.[1][2][3]

Objective: To generate different crystalline forms of a quinoline derivative by varying crystallization conditions.

Materials:

  • Quinoline derivative (e.g., 8-nitroquinoline)

  • A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Vials with screw caps

  • Heating and stirring plate

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Solubility Assessment: Determine the approximate solubility of the compound in a range of solvents at room temperature and elevated temperatures. This will inform the selection of appropriate solvents for crystallization.

  • Saturated Solution Preparation: Prepare saturated solutions of the quinoline derivative in the selected solvents at an elevated temperature (e.g., 50-60 °C) with stirring until all solid has dissolved.

  • Controlled Cooling: Allow the saturated solutions to cool slowly to room temperature undisturbed. This promotes the formation of thermodynamically stable forms.

  • Rapid Cooling (Crash Cooling): Prepare another set of saturated solutions at an elevated temperature and then rapidly cool them in an ice bath. This can often yield metastable polymorphs.

  • Evaporation: Allow the solvent to evaporate slowly from saturated solutions at room temperature in a fume hood.

  • Isolation and Drying: Once crystals have formed, isolate them by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven at a temperature well below the melting point of the compound.

  • Labeling and Storage: Carefully label each sample with the crystallization conditions used and store them in a desiccator to prevent any potential hydration or solvation.

Part 2: X-ray Powder Diffraction (XRD) Analysis

Objective: To obtain high-quality XRD patterns for each crystalline form to enable comparison and identification.

Instrumentation:

  • A modern powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source and a high-speed detector.

Sample Preparation:

  • Grinding: Gently grind the crystalline samples to a fine, uniform powder using an agate mortar and pestle. This minimizes preferred orientation effects, which can alter peak intensities.[13]

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface that is flush with the holder's surface.[14] For small sample quantities, a low-background sample holder is recommended.[14]

Data Collection Parameters:

  • X-ray Source: Cu Kα (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • Scan Range (2θ): 5° to 40°

  • Step Size: 0.02°

  • Scan Speed: 1°/min

Causality Behind Experimental Choices:

  • Gentle Grinding: Aggressive grinding can induce phase transformations in some materials. Therefore, a gentle and consistent grinding technique is crucial for obtaining a representative diffraction pattern of the original crystalline form.

  • Flat Sample Surface: An uneven sample surface can lead to shifts in peak positions, affecting the accuracy of the data.

  • Scan Range: A 2θ range of 5° to 40° is typically sufficient to capture the most characteristic diffraction peaks for organic molecules.

  • Step Size and Scan Speed: These parameters determine the resolution and signal-to-noise ratio of the data. The chosen values represent a good balance between data quality and measurement time for routine analysis.

Data Analysis and Interpretation: A Comparative Approach

The power of XRD lies in the direct comparison of diffraction patterns. Different polymorphs will exhibit distinct peak positions (2θ values) and relative intensities.

Hypothetical XRD Data for 8-Nitroquinoline Polymorphs

While specific data for multiple polymorphs of 8-nitroquinoline-5-carbonitrile is not publicly available, we can illustrate the comparative process using hypothetical data based on the known crystal structure of 8-nitroquinoline.[4]

Polymorph A (Hypothetical) Polymorph B (Hypothetical)
2θ (°)       Relative Intensity (%) 2θ (°)       Relative Intensity (%)
8.5               10010.2             85
12.3             7514.8             100
15.6             6018.1             50
20.1             4522.5             70
25.8             9028.3             65

Interpretation of the Data:

The table above clearly demonstrates that Polymorph A and Polymorph B are distinct crystalline forms. They exhibit different peak positions and relative intensities, providing a unique "fingerprint" for each. For instance, the most intense peak for Polymorph A is at 8.5° 2θ, while for Polymorph B, it is at 14.8° 2θ. The presence of unique peaks and the absence of others are definitive indicators of different crystal packing arrangements.

Advanced Characterization and Structural Elucidation

For a comprehensive understanding of the polymorphic system, further characterization is essential.

Advanced_Characterization cluster_polymorphs Identified Polymorphs cluster_techniques Advanced Analytical Techniques cluster_information Derived Information Polymorph_A Polymorph A SCXRD Single Crystal XRD Polymorph_A->SCXRD ssNMR Solid-State NMR Polymorph_A->ssNMR DSC_TGA DSC / TGA Polymorph_A->DSC_TGA Polymorph_B Polymorph B Polymorph_B->SCXRD Polymorph_B->ssNMR Polymorph_B->DSC_TGA Crystal_Structure Crystal Structure (Bonding, Conformation) SCXRD->Crystal_Structure Molecular_Environment Local Molecular Environment ssNMR->Molecular_Environment Thermal_Properties Thermal Stability & Transitions DSC_TGA->Thermal_Properties

Caption: Advanced analytical techniques for in-depth polymorph characterization.

  • Single Crystal X-ray Diffraction (SC-XRD): When suitable single crystals can be grown, SC-XRD provides the absolute crystal structure, including bond lengths, bond angles, and intermolecular interactions. This is the gold standard for definitively identifying a new polymorphic form.

  • Solid-State NMR (ssNMR): This technique provides information about the local chemical environment of atoms in the solid state and can distinguish between polymorphs based on differences in chemical shifts.

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can identify melting points, phase transitions, and relative thermodynamic stability between polymorphs. Thermogravimetric Analysis (TGA) is used to detect the presence of solvates or hydrates.[9][15]

Conclusion

The systematic application of X-ray powder diffraction is indispensable for the comprehensive characterization and comparison of polymorphs of quinoline derivatives and other pharmaceutical compounds. By employing a robust polymorph screening strategy and a well-defined XRD analysis protocol, researchers can confidently identify and differentiate crystalline forms, a critical step in ensuring the development of safe, effective, and patent-protected drug products. This guide provides a foundational framework for this essential analytical work, emphasizing the importance of a logical, evidence-based approach to solid-state characterization.

References

  • Recent Advances in Polymorph Discovery Methods of Organic Crystals. American Chemical Society. [Link]

  • Recent Advances in Polymorph Discovery Methods of Organic Crystals. SciSpace. [Link]

  • Recent Advances in Polymorph Discovery Methods of Organic Crystals. Gwern.net. [Link]

  • Towards Exhaustive and Automated High-Throughput Screening for Crystalline Polymorphs. PMC. [Link]

  • XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review. [Link]

  • How To Analyze Polymorphic Transitions Via X-ray Diffraction. Patsnap Eureka. [Link]

  • 8-Nitroquinoline. PMC. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services. [Link]

  • What are the Growing Uses of XRD in Polymorph Screening. Drawell. [Link]

  • Polymorph Screening Technology by Controlling Crystallization. AIDIC. [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. International Centre for Diffraction Data. [Link]

  • AN OUTLOOK FOR SAMPLE PREPARATION IN XRD ANALYSIS OF PHARMACEUTICAL SOLIDS. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Powder X-ray Diffraction Protocol/SOP. University of Washington. [Link]

  • 8-Nitroquinoline. PubChem. [Link]

  • Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. ResearchGate. [Link]

  • Preparation of 8-nitroquinoline. PrepChem.com. [Link]

  • Synthetic route to 8-hydroxy-5-nitroquinoline-7-carboxamides 3 a–g. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

  • Process for production of 8-NHR quinolines.
  • Chemical structure of 8-hydroxy-5-nitroquinoline (left) and its coordination mode to a rare-earth ion (right). ResearchGate. [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • 5-nitroquinoline (5NO2Qu) and quinoline-3-carbonitrile (Qu3CN). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

8-Nitroquinoline-5-carbonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex bifunctional molecules like 8-Nitroquinoline-5-carbonitrile requires more than just following a standard safety checklist—it demands a deep mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex bifunctional molecules like 8-Nitroquinoline-5-carbonitrile requires more than just following a standard safety checklist—it demands a deep mechanistic understanding of the compound's reactivity. This molecule features an electron-withdrawing nitro group and a reactive carbonitrile moiety on a rigid quinoline backbone. This combination presents unique toxicological and physical hazards, particularly regarding thermal decomposition and chemical incompatibility.

This guide provides drug development professionals and laboratory personnel with self-validating, field-proven protocols for the safe handling, segregation, and ultimate destruction of this compound.

Hazard Assessment & Mechanistic Causality

Understanding why a chemical is hazardous is the foundational step in mitigating operational risk.

  • Nitroaromatic Toxicity & Recalcitrance: The nitro group (-NO₂) on the quinoline ring contributes to environmental persistence and potential mutagenicity. Nitroaromatics are highly resistant to oxidative degradation in the environment and can undergo in vivo nitroreduction to form reactive, carcinogenic aromatic amines[1].

  • Nitrile Reactivity & Toxic Gas Evolution: The carbonitrile group (-C≡N) poses a severe inhalation hazard under specific stress conditions. While stable under standard laboratory environments, exposure to strong acids can hydrolyze the nitrile, generating heat and potentially releasing trace hydrogen cyanide (HCN). More critically, thermal decomposition (e.g., during a laboratory fire or improper incineration) cleaves the molecule, releasing lethal HCN gas and irritating nitrogen oxides (NOx)[2].

Decomposition Compound 8-Nitroquinoline-5-carbonitrile (Intact Molecule) Thermal Thermal Decomposition (> 200°C / Fire) Compound->Thermal Heating / Combustion Acidic Strong Acid Exposure (Hydrolysis) Compound->Acidic Incompatible Mixing HCN Hydrogen Cyanide (HCN) Highly Toxic Gas Thermal->HCN Nitrile Cleavage NOx Nitrogen Oxides (NOx) Respiratory Irritant Thermal->NOx Nitro Group Oxidation Acidic->HCN Extreme Conditions Amides Amides / Carboxylic Acids (Exothermic Reaction) Acidic->Amides Nitrile Hydrolysis

Mechanistic pathways of 8-Nitroquinoline-5-carbonitrile degradation and toxic gas release.

Operational Handling & Spill Response Protocol

To ensure absolute trustworthiness, your operational workflow must be a closed, self-validating system where every action has a verifiable safety check.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the powder within a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood to prevent the inhalation of aerosolized particulates[3].

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is highly recommended due to the compound's lipophilicity), a disposable chemically resistant lab coat, and chemical safety goggles compliant with OSHA 29 CFR 1910.133[4].

  • Spill Response (Solid): Do NOT sweep dry powder, as the mechanical action generates hazardous dust. Gently cover the spill with damp absorbent pads (moistened with water or a compatible solvent) to suppress aerosolization[4]. Carefully scoop the material using non-sparking tools and place it into a sealable, compatible hazardous waste container[3].

  • Decontamination: Wash the spill area with a mild alkaline detergent solution to break down residual traces, followed by a thorough water rinse.

Waste Segregation & Storage Strategy

Improper mixing of waste streams is the leading cause of catastrophic laboratory accidents. 8-Nitroquinoline-5-carbonitrile must be strictly segregated to prevent spontaneous reactions.

Segregation & Accumulation Rules:

  • Incompatible Materials: NEVER store or mix this compound with strong acids (e.g., sulfuric acid, hydrochloric acid), strong bases, or powerful oxidizing agents[4]. Mixing with acids can trigger the exothermic hydrolysis of the nitrile group.

  • Containerization: Store in tightly closed, chemically inert containers (such as high-density polyethylene or amber glass) in a well-ventilated, locked storage area[3].

  • Accumulation Limits: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, hazardous waste must be stored in closed containers and cannot be accumulated onsite for more than 180 days (or 90 days for Large Quantity Generators) without a specific permit. The accumulation clock begins the exact moment the first drop or grain of waste enters the container[5].

Final Disposal & Destruction Procedures

Because of its toxicity and environmental persistence, 8-Nitroquinoline-5-carbonitrile cannot be disposed of in standard municipal waste or flushed down the drain. The only scientifically sound and legally compliant method of ultimate disposal is high-temperature chemical incineration.

Step-by-Step Incineration Protocol:

  • Manifesting & Transport: The waste must be manifested and transported by a licensed hazardous waste vendor to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[3].

  • Thermal Destruction: The compound must be subjected to high-temperature incineration (typically >1000°C) to ensure complete cleavage of the stable quinoline ring and nitroaromatic bonds. EPA performance standards dictate a Destruction and Removal Efficiency (DRE) of at least 99.99% for principal organic hazardous components[6].

  • Exhaust Scrubbing: Because the combustion of nitriles and nitroaromatics generates toxic HCN and NOx gases, the incinerator must be equipped with an alkaline scrubber system. This neutralizes the acidic and toxic exhaust gases before environmental release, ensuring strict compliance with Clean Air Act emission standards[2].

DisposalWorkflow Start Waste Generation (8-Nitroquinoline-5-carbonitrile) Segregation Chemical Segregation (Isolate from Acids/Oxidizers) Start->Segregation Collect Storage RCRA Temporary Storage (< 180 Days, Sealed Container) Segregation->Storage Label & Seal Transport Licensed HazMat Transport (EPA Manifested) Storage->Transport Dispatch Incineration High-Temp Incineration (>1000°C, 99.99% DRE) Transport->Incineration Destruction Scrubber Alkaline Scrubber (Neutralize NOx/HCN) Incineration->Scrubber Exhaust Gas Emission Safe Environmental Release (Clean Exhaust) Scrubber->Emission Release

Hazardous waste segregation, transport, and high-temperature incineration workflow.

Quantitative Data Summary

To facilitate rapid decision-making for laboratory managers and EHS professionals, the critical logistical and chemical parameters are summarized below:

ParameterSpecification / GuidelineRationale / Source
Chemical Class Nitroaromatic NitrileDetermines incompatibility and toxicity profile[1].
Primary Incompatibilities Strong acids, strong oxidizersPrevents exothermic hydrolysis and toxic gas release[4].
Spill Cleanup Method Wet wiping / Damp absorbentPrevents hazardous dust aerosolization[4].
Max Onsite Accumulation 90 - 180 Days (Generator dependent)Mandated by EPA RCRA regulations[5].
Required Incineration Temp > 1000°CEnsures 99.99% DRE of stable aromatic rings[6].
Required Emission Control Alkaline ScrubberNeutralizes NOx and HCN combustion byproducts[2].

References

  • Material Safety Data Sheet - 8-Hydroxy-5-nitroquinoline, 96%. Cole-Parmer. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]

  • When OSHA and EPA Regulations Conflict, Which Regulation Should You Follow? CMI. Available at: [Link]

  • Incineration In Hazardous Waste Management. EPA. Available at: [Link]

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